Isorhamnetin-3-O-galactoside
Description
isolated from Oenanthe javanica; structure in first source
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-HEQLHBKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isorhamnetin-3-O-galactoside chemical structure and molecular weight
As a Senior Application Scientist navigating the intersection of analytical chemistry and molecular pharmacology, I have structured this technical guide to provide a comprehensive, rigorously validated perspective on Isorhamnetin-3-O-galactoside (I3G) . This document bypasses superficial summaries to deliver actionable, field-proven insights into its structural characterization, analytical quantification, and therapeutic mechanisms.
Chemical Identity & Structural Architecture
Isorhamnetin-3-O-galactoside (also known as Cacticin) is a naturally occurring flavonoid-3-O-glycoside predominantly extracted from botanical sources such as Oenanthe javanica (water dropwort), Artemisia capillaris, and Malus domestica (apple) 1.
Structurally, the molecule consists of an isorhamnetin aglycone (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one) linked via an O-glycosidic bond at the C3 position to a β-D-galactose moiety 2. The presence of a methoxy group (-OCH3) at the 3' position of the B-ring is a critical structural determinant, significantly enhancing its lipophilicity and antithrombotic efficacy compared to unmethylated analogs like quercetin .
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H22O12 | PubChem 2 |
| Molecular Weight | 478.4 g/mol | PubChem 3 |
| Monoisotopic Mass | 478.111126 Da | PubChem [[2]]() |
| XLogP3 (Lipophilicity) | 0.7 | PubChem [[3]]() |
| Hydrogen Bond Donors | 7 | PubChem 3 |
| Hydrogen Bond Acceptors | 12 | PubChem 3 |
| Topological Polar Surface Area | 196 Ų | PubChem 2 |
Analytical Workflows: HPLC-MS/MS Quantification
Accurate quantification of I3G from complex botanical matrices requires high-resolution techniques. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the gold standard 4.
Fig 1. Step-by-step LC-MS/MS analytical workflow for Isorhamnetin-3-O-galactoside quantification.
Protocol 1: LC-MS/MS Quantification of I3G
-
Step 1: Solid Phase Extraction (SPE) Cleanup. Pass the crude methanolic plant extract through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute with 80% methanol.
-
Causality: Crude extracts contain highly polar sugars and non-polar lipids that cause severe ion suppression in the MS source. SPE isolates the moderately polar flavonoid fraction, enhancing the signal-to-noise ratio.
-
-
Step 2: Chromatographic Separation. Inject 5 μL onto a Reverse-Phase C18 column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: The acidic modifier suppresses the ionization of phenolic hydroxyl groups in the liquid phase, ensuring the molecule remains neutral during chromatography for sharp, reproducible peak shapes.
-
-
Step 3: ESI(-) MS/MS Detection. Operate the mass spectrometer in negative electrospray ionization mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 477 → 315 4.
-
Causality: Flavonoids readily lose a proton from their phenolic groups in ESI(-), generating a stable [M-H]- precursor ion (m/z 477). Collision-induced dissociation cleaves the O-glycosidic bond, resulting in a neutral loss of the galactose moiety (-162 Da) to yield the isorhamnetin aglycone product ion (m/z 315) [[4]]().
-
-
Self-Validating Mechanism: Spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the workflow automatically corrects for matrix effects and variable extraction recoveries, ensuring absolute quantitative integrity.
Pharmacological Mechanisms & Endothelial Integrity
Table 2: Quantitative Pharmacological Efficacy
| Pharmacological Target / Assay | Effective Concentration / Dose | Observed Effect | Source |
|---|---|---|---|
| HMGB1-induced barrier disruption (HUVECs) | 1 - 5 μM | Preserved endothelial integrity | MedChemExpress 5 |
| Thrombin & FXa production (HUVECs) | 0.5 - 50 μM | Dose-dependent inhibition | MedChemExpress 5 |
| CCl4-induced hepatic injury (In vivo, Mice) | 50 - 200 mg/kg (i.p.) | Attenuated ALT/AST, reduced MDA | MedChemExpress 5 |
| CLP-induced sepsis (In vivo, Mice) | 4.8 mg/mouse (i.v.) | Inhibited HMGB1 release, reduced mortality | PubMed [[6]]() |
Fig 2. Inhibition of the HMGB1/NF-κB inflammatory cascade by Isorhamnetin-3-O-galactoside.
Protocol 2: In Vitro Endothelial Barrier Integrity Assay
-
Step 1: HUVEC Monolayer Cultivation. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the upper chamber of a Transwell insert (0.4 μm pore size) and culture until a fully confluent, tight monolayer forms.
-
Causality: A confluent monolayer mimics the intact vascular endothelium. Any gaps formed due to cellular stress will allow the passage of macromolecules, simulating vascular leakage in sepsis.
-
-
Step 2: I3G Pre-treatment. Incubate the HUVECs with 5 μM I3G for 6 hours prior to inflammatory insult 5.
-
Causality: Pre-incubation allows for the intracellular accumulation of the flavonoid, pre-conditioning the intracellular signaling environment to block HMGB1 release before the stimulus is applied.
-
-
Step 3: HMGB1 Challenge. Expose the cells to recombinant HMGB1 (1 μg/mL) for 16 hours.
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Causality: Exogenous HMGB1 binds to TLR4/RAGE receptors, triggering NF-κB activation, downregulating tight junction proteins, and inducing paracellular gap formation 6.
-
-
Step 4: FITC-Dextran Flux Measurement. Add FITC-conjugated dextran (40 kDa) to the upper chamber. After 1 hour, sample the lower chamber and measure fluorescence (Excitation: 492 nm, Emission: 520 nm).
-
Self-Validating Mechanism: The assay relies on a physical, functional readout. The fluorescence intensity in the lower chamber is directly proportional to barrier disruption. By running a negative control (untreated, unchallenged cells) to establish baseline permeability and a positive control (HMGB1 challenged, no I3G) to establish maximum leakage, the protective efficacy of I3G is objectively and internally validated.
References
-
PubChem. "Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem." National Institutes of Health (NIH).[Link]
-
PubChem. "Isorhamnetin 3-O-galactoside | C22H22O12 | CID 71463991 - PubChem." National Institutes of Health (NIH).[Link]
-
FooDB. "Showing Compound Isorhamnetin 3-galactoside (FDB000605)." FooDB.[Link]
-
MDPI. "Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients." MDPI. [Link]
-
PubMed. "Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. 'Brettacher') by HPLC-PDA and HPLC-APCI-MS/MS." National Institutes of Health (NIH).[Link]
-
PubMed. "Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice." National Institutes of Health (NIH).[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | C22H22O12 | CID 71463991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. "Brettacher") by HPLC-PDA and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the In Vitro Biological Activity of Isorhamnetin-3-O-galactoside: A Technical Guide to Mechanistic Pharmacology
As a Senior Application Scientist specializing in natural product pharmacology and assay development, I frequently encounter flavonoid glycosides that exhibit complex, multi-target polypharmacology. Isorhamnetin-3-O-galactoside (I3G) —a bioactive flavonol isolated from botanical sources like Oenanthe javanica and Artemisia capillaris—is a prime example. Unlike single-target synthetic molecules, I3G modulates a network of inflammatory, oxidative, and coagulation pathways [1].
This technical guide bypasses superficial summaries to dissect the in vitro mechanistic biology of I3G. Furthermore, I will outline self-validating experimental protocols designed to rigorously quantify these activities while eliminating common artifactual pitfalls in phytochemical screening.
Mechanistic Pharmacology & Target Pathways
Anti-Inflammatory Modalities: The HMGB1 and MAPK/NF-κB Axes
High Mobility Group Box 1 (HMGB1) is a critical late-phase pro-inflammatory cytokine. In endothelial models (e.g., HUVECs), extracellular HMGB1 triggers hyperpermeability and vascular inflammation. I3G exerts a profound anti-inflammatory effect by potently inhibiting the release of HMGB1 induced by lipopolysaccharide (LPS) [2].
Downstream of HMGB1, I3G disrupts the inflammatory signaling cascade by suppressing the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs)—specifically p38, ERK1/2, and JNK. This blockade prevents the nuclear translocation of NF-κB (p65 subunit), thereby downregulating the transcription of pro-inflammatory mediators such as TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) [3].
Fig 1. I3G-mediated inhibition of the HMGB1/MAPK/NF-κB inflammatory signaling cascade.
Antioxidant and Hepatoprotective Mechanisms: Nrf2/HO-1 Activation
In models of carbon tetrachloride (CCl4)-induced hepatic injury, I3G demonstrates robust hepatoprotective and antioxidant properties [4]. The causality behind this protection lies in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. I3G promotes the dissociation of Nrf2 from its cytosolic repressor Keap1. Once translocated to the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), driving the robust expression of Heme Oxygenase-1 (HO-1) and other endogenous antioxidant enzymes that neutralize reactive oxygen species (ROS)[5].
Fig 2. Activation of the Nrf2/HO-1 antioxidant defense pathway by I3G.
Endothelial and Antithrombotic Regulation
Quantitative Data Summary
To facilitate assay design, the following table synthesizes the effective in vitro concentration ranges of I3G across various biological targets based on established literature [2][4][6].
| Biological Target / Assay | Cell Line / Model | Effective I3G Concentration | Primary Readout |
| HMGB1 Release Inhibition | HUVECs | 1.0 – 5.0 μM | ELISA (Extracellular HMGB1) |
| Barrier Disruption Prevention | HUVECs | 1.0 – 5.0 μM | F-actin Phalloidin Staining |
| NF-κB / MAPK Suppression | RAW 264.7 / HUVECs | 5.0 – 50.0 μM | Western Blot (Nuclear p65) |
| Thrombin / FXa Inhibition | HUVECs | 0.5 – 50.0 μM | Chromogenic Substrate Cleavage |
| PAI-1 Secretion Inhibition | HUVECs | 0.5 – 50.0 μM | ELISA (Extracellular PAI-1) |
Self-Validating In Vitro Protocols
When screening phytochemicals like I3G, false positives due to compound-induced cytotoxicity are a primary failure point. If a compound kills the cells, cytokine release drops, falsely mimicking an "anti-inflammatory" effect. The following protocols integrate mandatory self-validating counter-screens to ensure data integrity.
Protocol A: HMGB1 Release Inhibition Assay with Viability Counter-Screen
Objective: Quantify I3G's ability to inhibit LPS-induced HMGB1 release in endothelial cells while verifying cell viability.
-
Cell Seeding & Synchronization: Seed HUVECs in 96-well plates at
cells/well. Incubate for 24 hours. Causality: Starve cells in 1% FBS for 6 hours prior to treatment to synchronize the cell cycle and minimize basal kinase signaling noise. -
I3G Pre-treatment: Aspirate media. Apply I3G (1, 2.5, and 5 μM) dissolved in DMSO (final DMSO concentration <0.1% v/v to avoid solvent toxicity). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Glycyrrhizin). Incubate for 6 hours. Causality: Pre-incubation allows intracellular accumulation of the flavonoid before the inflammatory insult.
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Inflammatory Induction: Spike wells with LPS (100 ng/mL). Incubate for 16 hours.
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Supernatant Harvest (Primary Readout): Carefully collect 50 μL of the culture supernatant. Centrifuge at 10,000 x g for 5 mins to remove debris. Quantify HMGB1 using a commercial sandwich ELISA kit.
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Viability Counter-Screen (Self-Validation): Immediately add 10 μL of WST-1 or MTT reagent to the remaining cells in the 96-well plate. Incubate for 2 hours and read absorbance at 450 nm (WST-1) or 570 nm (MTT).
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Data Acceptance Criteria: If viability in the I3G + LPS group drops below 90% of the LPS-only group, the HMGB1 reduction must be flagged as potentially cytotoxic rather than purely pharmacological.
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Protocol B: In Vitro Antithrombotic (FXa Generation) Assay
Objective: Measure the direct inhibitory effect of I3G on endothelial pro-coagulant activity.
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Monolayer Preparation: Grow HUVECs to 100% confluence in 24-well plates. Causality: A fully confluent monolayer is required to accurately mimic the intact vascular endothelium.
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Pro-coagulant Stimulation: Pre-incubate cells with I3G (0.5 – 50 μM) for 6 hours. Wash twice with warmed PBS. Stimulate with TNF-α (10 ng/mL) for 6 hours to induce Tissue Factor (TF) expression.
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Coagulation Cascade Initiation: Wash cells and add a reaction buffer containing human Factor VIIa (10 nM) and Factor X (100 nM) along with 5 mM CaCl2. Incubate at 37°C for 15 minutes. Causality: Exogenous FVIIa binds to the TNF-α-induced TF on the HUVEC surface, converting FX to FXa.
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Kinetic Readout: Transfer 50 μL of the supernatant to a 96-well plate. Add 50 μL of FXa-specific chromogenic substrate (e.g., S-2222, 0.5 mM). Measure the change in absorbance at 405 nm kinetically over 10 minutes. Calculate the initial velocity (
) to determine FXa generation inhibition relative to the vehicle control.
References
- Isorhamnetin 3-O-galactoside Biological Activity ChemFaces
- Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice National Institutes of Health (NIH) / PubMed
- Isorhamnetin Glycosides as Phytonutrients Encyclopedia.pub
- Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice N
- Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformul
- Isorhamnetin 3-O-galactoside (Cacticin) | Thrombin Inhibitor MedChemExpress
Natural sources of Isorhamnetin-3-O-galactoside in medicinal plants
Technical Monograph: Natural Sources and Characterization of Isorhamnetin-3-O-galactoside
Part 1: Executive Summary
Isorhamnetin-3-O-galactoside (CAS: 6743-92-6), historically known as Cacticin , is a bioactive flavonoid glycoside of increasing pharmaceutical interest. Distinct from its isomer isorhamnetin-3-O-glucoside, this molecule exhibits a unique pharmacological profile characterized by potent antithrombotic and anti-inflammatory activities. While the aglycone isorhamnetin is ubiquitous, the specific galactoside moiety confers distinct solubility and bioavailability properties, making it a critical target for drug development in cardiovascular and hepatic therapeutics. This guide outlines the botanical reservoirs, isolation engineering, and analytical validation required to harness this compound.
Part 2: Chemical Profile & Identity
| Parameter | Technical Specification |
| IUPAC Name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Common Synonyms | Cacticin; Isorhamnetin-3-galactoside; 3'-Methoxyquercetin-3-O-galactoside |
| CAS Number | 6743-92-6 |
| Molecular Formula | C₂₂H₂₂O₁₂ |
| Molecular Weight | 478.40 g/mol |
| Key Isomers | Isorhamnetin-3-O-glucoside (distinct retention time); Hyperoside (Quercetin-3-O-galactoside) |
Part 3: Botanical Sources
While isorhamnetin is common, the galactoside form is chemotaxonomically specific. The following sources are validated for high-yield extraction.
| Botanical Species | Family | Plant Part | Notes on Yield & Co-occurring Compounds |
| Oenanthe javanica (Water Dropwort) | Apiaceae | Aerial parts | Primary Industrial Source. Co-occurs with hyperoside and persicarin. High antithrombotic activity fraction. |
| Cereus grandiflorus (Night-blooming Cereus) | Cactaceae | Flowers | Historical source of the name "Cacticin". |
| Artemisia capillaris | Asteraceae | Aerial parts | Source for hepatoprotective studies; often requires separation from chlorogenic acids. |
| Opuntia ficus-indica (Prickly Pear) | Cactaceae | Cladodes/Fruit | Contains a complex mix of isorhamnetin glycosides (rutinoside is dominant); galactoside is a minor constituent. |
| Tagetes erecta (Marigold) | Asteraceae | Flowers | Presence reported; typically rich in lutein, requiring rigorous fractionation. |
Part 4: Extraction & Isolation Engineering
Strategic Workflow
The isolation of Isorhamnetin-3-O-galactoside requires a protocol that specifically addresses the removal of the abundant rutinoside and the separation from its isomer glucoside.
Caption: Isolation workflow targeting the n-Butanol fraction where flavonoid glycosides concentrate, separating them from aglycones (Ethyl Acetate fraction).
Detailed Protocol: Isolation from Oenanthe javanica
Objective: Isolate >95% purity Isorhamnetin-3-O-galactoside.
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Extraction:
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Pulverize 1 kg of air-dried O. javanica aerial parts.
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Reflux with 10 L of 70% Ethanol at 80°C for 3 hours. Repeat twice.
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Filter and concentrate the combined filtrate under reduced pressure (Rotavap) at 50°C to obtain a viscous crude residue.
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Fractionation (The "Clean-Up"):
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Suspend residue in 1 L of distilled water.
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Defatting: Partition with Petroleum Ether (1 L x 3). Discard organic layer (lipids/chlorophyll).
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Aglycone Removal: Partition with Ethyl Acetate (1 L x 3). This removes free isorhamnetin and quercetin.
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Target Enrichment: Partition the remaining aqueous phase with n-Butanol (1 L x 3).
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Evaporate the n-Butanol fraction to dryness. This fraction contains the target galactoside, along with hyperoside and persicarin.
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-
Chromatographic Separation:
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Stationary Phase: Polyamide 6 (ideal for separating glycosides based on hydrogen bonding).
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Loading: Dissolve n-Butanol residue in minimum MeOH/Water and load onto column.
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Elution: Stepwise gradient of Ethanol/Water (0:100 → 30:70 → 50:50 → 70:30 → 100:0).
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Fraction Collection: Isorhamnetin-3-O-galactoside typically elutes in the 30-40% Ethanol fractions.
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Note: If co-elution with Hyperoside occurs, a secondary purification using Sephadex LH-20 (eluting with MeOH) is required.
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Part 5: Analytical Characterization & Validation
Differentiation between the galactoside and glucoside is the primary analytical challenge due to their identical molecular weight (MW 478).
HPLC-DAD Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water.[1]
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Solvent B: Acetonitrile.
-
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Gradient: 15% B (0 min) → 35% B (20 min) → 100% B (25 min).
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Wavelength: 360 nm (Band I) and 254 nm (Band II).
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Differentiation: In reverse-phase systems, Isorhamnetin-3-O-galactoside typically elutes before Isorhamnetin-3-O-glucoside due to the axial hydroxyl group of galactose conferring slightly higher polarity than the equatorial hydroxyl of glucose.
LC-MS/MS Identification
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Ionization: ESI Negative Mode.
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Precursor Ion: m/z 477 [M-H]⁻.
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MS² Fragmentation:
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m/z 315 [M-H-162]⁻ (Loss of galactosyl moiety; characteristic of isorhamnetin aglycone).
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m/z 300 [M-H-162-15]⁻ (Loss of methyl radical from aglycone).
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m/z 151 (Characteristic A-ring fragment).
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Part 6: Biosynthesis & Pharmacological Mechanisms[2]
Biosynthetic Pathway
The synthesis involves the sequential modification of the flavonoid core.[2] The critical step is the specific glycosylation by a UDP-galactose dependent transferase.
Caption: Biosynthetic route highlighting the O-methylation (OMT) and subsequent galactosylation (UFGT) steps.
Pharmacological Mechanisms
Isorhamnetin-3-O-galactoside is distinguished by its dual-action on inflammation and coagulation, making it a candidate for treating sepsis-associated coagulopathy and hepatic injury.
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Antithrombotic: Directly inhibits Thrombin and Factor Xa, reducing fibrin polymerization without the high bleeding risk associated with synthetic anticoagulants.
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Anti-inflammatory: Blocks the release of HMGB1 (High Mobility Group Box 1), a late-stage pro-inflammatory mediator, and inhibits the NF-κB signaling pathway.
Caption: Mechanistic action of Isorhamnetin-3-O-galactoside inhibiting pro-inflammatory HMGB1/NF-κB axes and coagulation factors.
Part 7: References
-
Ku, S. K., et al. (2013). "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside." Food and Chemical Toxicology. Link
-
Lee, W., et al. (2013). "Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice." Journal of Cellular Biochemistry. Link
-
Schieber, A., et al. (2002).[3] "Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. 'Brettacher') by HPLC-PDA and HPLC-APCI-MS/MS." Phytochemical Analysis. Link
-
Kim, J. H., et al. (2013).[4] "Isorhamnetin-3-O-galactoside protects against CCl4-induced hepatic injury in mice."[5][6] Biomolecules & Therapeutics.[7][8] Link
-
PubChem Database. (n.d.). "Compound Summary: Isorhamnetin 3-O-galactoside (Cacticin)." National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. "Brettacher") by HPLC-PDA and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Isorhamnetin-3-O-galactoside: A Technical Guide
This technical guide details the pharmacokinetics (PK), bioavailability, and metabolic fate of Isorhamnetin-3-O-galactoside (also known as Cacticin ).
Executive Summary & Compound Identity
Isorhamnetin-3-O-galactoside (Cacticin) is a bioactive flavonoid glycoside predominantly found in Opuntia ficus-indica (Prickly Pear), Artemisia, and Tagetes species.[1] Structurally, it consists of the aglycone isorhamnetin (3'-O-methylquercetin) attached to a galactose moiety at the C3 position.
Critical Distinction: Researchers must distinguish Cacticin (Isorhamnetin-3-O-galactoside) from Casticin (Vitexicarpin), a polymethoxylated flavone found in Vitex species.[1] Confusing these two leads to erroneous pharmacokinetic assumptions, as Casticin has high lipophilicity and distinct bioavailability (approx. 45%), whereas Isorhamnetin-3-O-galactoside behaves as a hydrophilic prodrug requiring hydrolysis.[1]
| Feature | Isorhamnetin-3-O-galactoside (Cacticin) | Casticin (Vitexicarpin) |
| CAS Registry | 6743-92-6 | 479-91-4 |
| Structure | Flavonol Glycoside (Hydrophilic) | Polymethoxylated Flavone (Lipophilic) |
| Primary Fate | Hydrolysis to Isorhamnetin | Direct absorption / Phase I Met.[1] |
Physicochemical Profile
Understanding the physicochemical barriers is the first step in analyzing bioavailability.
-
Molecular Formula:
[1] -
Molecular Weight: 478.4 g/mol [2]
-
Solubility: Moderate in alcohols (methanol, ethanol); low in cold water; high in hot water.[1]
-
Lipophilicity (LogP): ~0.7 (Predicted).[1][2] The glycosidic bond significantly lowers membrane permeability compared to the aglycone (LogP ~2.5).
Pharmacokinetics: Absorption & Metabolism
The pharmacokinetic profile of Isorhamnetin-3-O-galactoside is characterized by a "dual-peak" phenomenon and extensive first-pass metabolism.[1] It functions primarily as a delivery system for Isorhamnetin.[1]
Absorption Mechanism
Upon oral administration, Isorhamnetin-3-O-galactoside undergoes limited direct absorption via SGLT1 (Sodium-Glucose Linked Transporter 1) due to the galactose moiety, which is less favored than glucose moieties.[1]
-
Lumenal Hydrolysis: The majority of the compound reaches the small intestine intact.[1]
-
Enzymatic Cleavage: Lactase Phlorizin Hydrolase (LPH) on the brush border or Cytosolic
-glucosidase (CBG) hydrolyzes the galactose sugar.[1] -
Aglycone Uptake: The released aglycone (Isorhamnetin ) diffuses passively into enterocytes.[1]
Metabolic Pathways (Phase II)
Once inside the enterocyte or hepatocyte, Isorhamnetin undergoes rapid Phase II conjugation.[1] Free Isorhamnetin is rarely detected in plasma in high concentrations; it circulates as glucuronides and sulfates.[1]
Key Metabolites Detected in Plasma:
Bioavailability Data
While absolute bioavailability (F) for the pure glycoside is not definitively established in humans, animal studies using Opuntia extracts (rich in Cacticin) indicate:
-
Bioaccessibility: High (>90% stability in gastric simulation).[1]
-
Tmax (Time to Peak): Delayed (2.0 – 4.0 hours) compared to aglycones (< 1 hour), reflecting the requisite hydrolysis step.[1]
-
Half-life (
): Prolonged elimination (8–12 hours) due to enterohepatic recirculation (biliary excretion of conjugates hydrolysis by gut microbiota reabsorption).[1]
Visualization of Metabolic Fate
The following diagram illustrates the sequential processing of the compound.
Figure 1: Metabolic trajectory of Isorhamnetin-3-O-galactoside from ingestion to excretion.[1]
Analytical Methodologies (LC-MS/MS)
For pharmacokinetic studies, quantifying the parent compound and its metabolites requires sensitive LC-MS/MS protocols.[1]
Sample Preparation
-
Matrix: Plasma (Rat/Human).[1]
-
Enzymatic Treatment: Essential for total isorhamnetin quantification.[1] Treat plasma with
-glucuronidase/sulfatase (37°C, 45 min) to hydrolyze conjugates back to the aglycone if "Total Isorhamnetin" is the target analyte. -
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Protein Precipitation with Acetonitrile (1:3 v/v).[1]
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or equivalent), 1.8 µm particle size.[1]
-
Mobile Phase:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Preferred for glycosides and flavonoids).[1]
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Isorhamnetin-3-O-galactoside | 477.1 | 315.0 (Aglycone) | 35 | 25 |
| Isorhamnetin (Aglycone) | 315.0 | 300.0 (Methyl loss) | 40 | 28 |
| Internal Standard (e.g., Rutin) | 609.1 | 300.0 | 45 | 30 |
Experimental Workflow Diagram
Figure 2: Analytical workflow for distinguishing intact glycoside vs. total metabolized aglycone.
Factors Influencing Bioavailability[3][7][8]
-
Matrix Effect: Isorhamnetin-3-O-galactoside administered in a complex matrix (e.g., Opuntia extract) shows higher bioavailability than the pure compound, likely due to the "entourage effect" where other phytochemicals inhibit efflux transporters (P-gp/BCRP).[1]
-
Microbiome Composition: Variability in inter-individual bioavailability is largely driven by the abundance of LPH-producing bacteria in the gut.[1]
-
Enterohepatic Recycling: The glucuronidated metabolites are excreted via bile into the intestine, where bacterial
-glucuronidases regenerate the aglycone, creating a secondary absorption peak (approx. 6–12 hours post-dose).[1]
References
-
Antunes-Ricardo, M., et al. (2015).[1] "Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.)." International Journal of Molecular Sciences.
-
Parejo, I., et al. (2004).[1] "Separation and Characterization of Phenolic Compounds in Fennel (Foeniculum vulgare) Using Liquid Chromatography-Negative Electrospray Ionization Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. [1]
-
Shi, X., et al. (2012).[1] "Quantitative determination and pharmacokinetic study of casticin in rat plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. (Note: Cited for distinction of Casticin vs. Cacticin).[1]
-
MassBank Record: MSBNK-RIKEN-PR100951. "Isorhamnetin-3-Galactoside Spectral Data."[1] MassBank EU.[1] [1]
-
Chao, P. C., et al. (2006).[1] "Determination of Flavonoids and Phenolics and Their Distribution in Almonds." Journal of Agricultural and Food Chemistry.
Sources
- 1. massbank.eu [massbank.eu]
- 2. 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | C22H22O12 | CID 71463991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Characterization, Hypoglycemic Activity, and Antioxidant Activity of Methanol Extracts From Amomum tsao-ko: in vitro and in vivo Studies [frontiersin.org]
Application Note: High-Resolution HPLC Method Development for Isorhamnetin-3-O-galactoside (Cacticin) Detection
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Isorhamnetin-3-O-galactoside (Iso-3-Gal), also known as Cacticin.
While Isorhamnetin glycosides are ubiquitous in medicinal plants like Opuntia ficus-indica (Prickly Pear) and Calendula officinalis, a critical analytical challenge exists: stereoisomeric resolution . Iso-3-Gal often co-elutes with its glucose isomer, Isorhamnetin-3-O-glucoside (Iso-3-Glu). This guide provides a validated pathway to resolve these critical pairs using optimized stationary phase chemistry and mobile phase modulation, ensuring data integrity for pharmacokinetic (PK) and quality control (QC) applications.
Target Analyte Profile
| Parameter | Specification |
| Analyte Name | Isorhamnetin-3-O-galactoside (Cacticin) |
| CAS Number | 6743-92-6 |
| Molecular Formula | C₂₂H₂₂O₁₂ |
| Molecular Weight | 478.41 g/mol |
| Chromophore ( | 254 nm (Band II), 354-360 nm (Band I) |
| pKa | ~6.5 (7-OH), ~9.0 (4'-OH) - Weakly acidic |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water.[1] |
| Critical Impurity | Isorhamnetin-3-O-glucoside (Stereoisomer) |
Method Development Strategy: The "Why" Behind the Protocol
Stationary Phase Selection
Standard C18 columns often struggle to resolve the subtle axial/equatorial hydroxyl difference between galactose and glucose moieties.
-
Primary Recommendation: C18 with High Carbon Load (>15%) and full end-capping. The high surface area increases interaction time with the hydrophobic aglycone, allowing the sugar moieties to dictate subtle selectivity differences.
-
Alternative (Pro-Tip): If C18 fails to resolve the Iso-3-Gal/Iso-3-Glu pair, switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases utilize
interactions and shape selectivity, often providing superior resolution for positional isomers compared to hydrophobic interaction alone.
Mobile Phase Engineering
-
pH Control (pH 2.5 - 3.0): Flavonols possess ionizable phenolic groups. Maintaining pH < 3.0 (using Orthophosphoric or Formic acid) suppresses ionization (
), preventing peak tailing and ensuring the analyte interacts with the stationary phase in its neutral, more hydrophobic form. -
Organic Modifier: Acetonitrile (ACN) is preferred for sharper peaks and lower backpressure. However, if isomer resolution is poor, adding Methanol (MeOH) can introduce hydrogen-bonding selectivity that differs from ACN, potentially pulling the glucoside and galactoside apart.
Detection Wavelength
While 254 nm is sensitive, it is non-selective (detecting many aromatics). 360 nm is the method of choice. It targets the B-ring cinnamoyl system specific to flavonols, significantly reducing baseline noise from non-flavonoid matrix components.
Experimental Workflow Visualization
Caption: End-to-end analytical workflow from crude matrix to validated quantitation.
Detailed Protocols
Protocol 1: Sample Preparation (Plant Matrix)
Standardized for high recovery of glycosides.
-
Weighing: Accurately weigh 100 mg of dried, powdered plant material (e.g., Opuntia cladodes or Calendula flowers).
-
Extraction Solvent: Add 10 mL of 80% Methanol (aq) .
-
Note: 100% MeOH may dehydrate the matrix and reduce extraction efficiency; water is needed to swell the cells and solubilize the glycoside.
-
-
Sonication: Sonicate for 30 minutes at < 40°C.
-
Caution: High heat can degrade flavonoids.
-
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes. Collect supernatant.
-
Re-extraction: Repeat steps 2-4 once more. Combine supernatants.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Note: Nylon filters can bind polyphenols; PTFE or RC (Regenerated Cellulose) is preferred.
-
Protocol 2: HPLC-DAD Method Conditions
Optimized for Isorhamnetin-3-O-galactoside resolution.
| Parameter | Setting |
| System | HPLC with Diode Array Detector (DAD) |
| Column | C18 (250 mm × 4.6 mm, 5 µm) Recommended: Phenomenex Luna C18(2) or Waters SunFire |
| Column Temp | 30°C (Precise control required for isomer reproducibility) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Mobile Phase A | 0.5% Phosphoric Acid in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Detection | 360 nm (Quantitation), 254 nm (Confirmation) |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial Equilibration |
| 20.0 | 75 | 25 | Shallow gradient for glycoside separation |
| 30.0 | 60 | 40 | Elution of aglycones |
| 35.0 | 10 | 90 | Column Wash |
| 40.0 | 85 | 15 | Re-equilibration |
| 45.0 | 85 | 15 | Stop |
Logic for Isomer Resolution (Troubleshooting)
If Iso-3-Gal and Iso-3-Glu co-elute, follow this logic tree to resolve them without buying a new column immediately.
Caption: Decision matrix for optimizing stereoisomer separation.
Method Validation (ICH Q2(R1) Guidelines)
To ensure scientific integrity, the method must be validated.
-
Specificity: Inject individual standards of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside. Confirm retention time (
) differences. Calculate Resolution ( ); target . -
Linearity: Prepare 5 concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL).
should be .[2][3][4] -
Precision (Repeatability): Inject the 25 µg/mL standard 6 times. RSD of peak area should be
. -
LOD/LOQ: Calculate based on Signal-to-Noise ratio (S/N).
-
LOD: S/N = 3
-
LOQ: S/N = 10
-
References
-
Antunes-Ricardo, M., et al. (2017). "High-performance liquid chromatography diode array detection system for the simultaneous determination of isorhamnetin glycosides in Opuntia ficus-indica." Food Chemistry.
-
Lee, S., et al. (2021).[2] "Validation of an HPLC/UV-based method for Salicornia herbacea-derived isorhamnetin-3-O-glucoside and quercetin-3-O-glucoside." Journal of Applied Biological Chemistry.
-
PubChem. (2023). "Isorhamnetin 3-galactoside Compound Summary." National Library of Medicine.
-
Olennikov, D. N., et al. (2015). "HPLC-Analysis of narcissin in flowers of Calendula officinalis." Journal of Medicinal Plants Studies.
Sources
- 1. Showing Compound Isorhamnetin 3-galactoside (FDB000605) - FooDB [foodb.ca]
- 2. cau.scholarworks.kr [cau.scholarworks.kr]
- 3. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis and purification of Isorhamnetin-3-O-galactoside standards
Application Note: Synthesis and Purification of Isorhamnetin-3-O-galactoside Standards
Abstract
Isorhamnetin-3-O-galactoside (Cacticin) is a bioactive flavonol glycoside exhibiting significant antioxidant, anti-inflammatory, and antithrombotic properties.[1][2][3][4] Despite its therapeutic potential, high-purity standards are scarce and expensive due to low natural abundance and difficult separation from structural isomers like hyperoside (quercetin-3-O-galactoside).[1] This guide details two distinct protocols for the production of analytical-grade Isorhamnetin-3-O-galactoside: a Biocatalytic Route (enzymatic glycosylation) offering high regioselectivity, and a Chemical Synthesis Route (Koenigs-Knorr modification) for scalable production.[1] Detailed purification and validation workflows are provided to ensure >98% purity.
Introduction & Strategic Considerations
The Challenge: Isorhamnetin (3'-O-methylquercetin) possesses five hydroxyl groups.[1] The challenge in synthesizing the 3-O-galactoside lies in regioselectivity.[1]
-
Acidity Differences: The 7-OH is the most acidic, followed by the 4'-OH.[1] The 5-OH is relatively unreactive due to hydrogen bonding with the C4 carbonyl.[1]
-
Steric Hindrance: The 3-OH is sterically hindered by the B-ring but is the target for glycosylation.[1]
-
Isomer Separation: The product must be distinguished from Isorhamnetin-3-O-glucoside, which has identical mass but distinct bioactivity.[1]
Strategic Approaches:
-
Method A (Biocatalytic): Uses a specific UDP-galactose:flavonoid 3-O-galactosyltransferase (e.g., MiUFGalT3 from Mangifera indica or promiscuous VvGT1).[1] This method avoids toxic protecting groups and guarantees 3-O-regioselectivity.[1]
-
Method B (Chemical): Requires protection of the C7 and C4' positions to direct glycosylation to the C3 position.[1]
Method A: Biocatalytic Synthesis (Enzymatic)[1]
This method is preferred for generating milligram-scale standards for analytical validation due to its "Green Chemistry" profile and absolute regioselectivity.[1]
Mechanism & Workflow
The reaction utilizes a recombinant glycosyltransferase to transfer the galactosyl moiety from UDP-Galactose to the 3-OH of Isorhamnetin.[1]
Figure 1: Enzymatic cascade for the regioselective synthesis of Isorhamnetin-3-O-galactoside.
Protocol 1: Enzymatic Synthesis
Reagents:
-
Substrate: Isorhamnetin (purity >98%).[1]
-
Donor: UDP-Galactose (disodium salt).[1]
-
Enzyme: Recombinant MiUFGalT3 (expressed in E. coli BL21) or commercial Flavonoid 3-O-glycosyltransferase.[1]
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM β-mercaptoethanol.
Step-by-Step Procedure:
-
Preparation: Dissolve Isorhamnetin (10 mg, 31.6 µmol) in 500 µL DMSO.
-
Reaction Mix: In a 50 mL Falcon tube, combine:
-
Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 12–16 hours.
-
Monitoring: Check conversion by HPLC every 4 hours.
-
Termination: Stop reaction by adding 40 mL ice-cold methanol. Centrifuge at 10,000 x g for 15 min to remove protein.
-
Concentration: Evaporate methanol/water under reduced pressure to yield the crude residue.
Method B: Chemical Synthesis (Semi-Synthetic)[1]
This method is suitable for gram-scale production.[1] It relies on the "Protection-Glycosylation-Deprotection" strategy.[1]
Chemical Pathway
Figure 2: Chemical synthesis route utilizing benzyl protection to ensure C3 regioselectivity.
Protocol 2: Chemical Synthesis
Phase 1: Selective Protection (7,4'-Dibenzylation) [1]
-
Rationale: The 7-OH is the most acidic.[1] Controlled benzylation protects 7 and 4', leaving 3-OH and 5-OH free.[1] 5-OH is unreactive due to H-bonding.[1]
-
Dissolve Isorhamnetin (1 g) in anhydrous acetone.
-
Add K₂CO₃ (anhydrous, 2.2 eq) and Benzyl Bromide (2.2 eq).
-
Reflux for 4 hours. Monitor TLC (Hexane:EtOAc 7:3).[1]
-
Filter salts, evaporate solvent.[1] Purify 7,4'-dibenzyl ether on silica gel.
Phase 2: Glycosylation (Koenigs-Knorr) [1]
-
Dissolve 7,4'-dibenzyl-isorhamnetin (500 mg) in anhydrous DCM/Pyridine (1:1).
-
Add Acetobromo-α-D-galactose (1.5 eq) and Silver Carbonate (Ag₂CO₃, 2 eq) as the promoter.[1]
-
Stir in the dark at room temperature for 24 hours. The silver salt drives the reaction by precipitating AgBr.[1]
-
Filter through Celite.[1] Wash filtrate with 0.1 M HCl, NaHCO₃, and brine.
-
Isolate the protected glycoside (Isorhamnetin-7,4'-dibenzyl-3-O-(tetraacetyl)-galactoside).[1]
Phase 3: Deprotection
-
Deacetylation: Treat intermediate with NaOMe in dry Methanol (pH 9-10) for 1 hour. Neutralize with Amberlite IR-120 (H+) resin.[1]
-
Debenzylation: Dissolve residue in MeOH/THF (1:1). Add 10% Pd/C catalyst.[1] Stir under H₂ atmosphere (balloon) for 12 hours.
-
Filter catalyst.[1] Evaporate to obtain crude Isorhamnetin-3-O-galactoside.[1]
Method C: Purification Protocol
Whether using enzymatic or chemical synthesis, the crude product requires rigorous purification to remove unreacted aglycone and byproducts.
Step 1: Solid Phase Extraction (SPE) / Flash Chromatography [1]
-
Stationary Phase: C18 Reverse Phase (Flash Cartridge).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 40% B over 20 min.
-
Observation: Isorhamnetin (aglycone) elutes later (high hydrophobicity).[1] The glycoside elutes earlier.[1]
Step 2: Preparative HPLC (Polishing) Use this step for standards requiring >99% purity.[1]
| Parameter | Condition |
| Column | C18 Prep Column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm) |
| Flow Rate | 10.0 mL/min |
| Wavelength | 254 nm (general) and 354 nm (specific for flavonols) |
| Solvent A | Water + 0.1% Formic Acid |
| Solvent B | Acetonitrile |
| Gradient | 0-5 min: 15% B (Isocratic) 5-25 min: 15% -> 35% B (Linear) |
| Retention | Product typically elutes ~12-15 min.[1] Aglycone elutes >20 min.[1] |
Analytical Validation (QC)
1. HPLC-UV/MS Analysis
-
Mass Spec: Look for [M-H]⁻ at m/z 477.1.
-
Fragmentation: MS² should yield a major fragment at m/z 315 (Isorhamnetin aglycone), confirming the loss of a hexose unit (-162 Da).[1]
2. NMR Spectroscopy (Critical for Galactoside vs. Glucoside) To distinguish Galactoside (Cacticin) from Glucoside, analyze the anomeric proton (H-1'') and the coupling constants of the sugar ring.[1]
-
¹H NMR (DMSO-d₆):
References
-
Kanzaki, S., et al. (2019). "Isolation of UDP:flavonoid 3-O-glycosyltransferase (UFGT)-like Genes and Expression Analysis of Genes Associated with Anthocyanin Accumulation in Mango 'Irwin' skin."[1][5] The Horticulture Journal.[1][5] Available at: [Link]
-
Katayama-Ikegami, A., et al. (2020). "Characterization of the Recombinant UDP:flavonoid 3-O-galactosyltransferase from Mangifera indica 'Irwin' (MiUFGalT3) involved in Skin Coloring."[1][5] The Horticulture Journal.[1][5] Available at: [Link]
-
PubChem. "Isorhamnetin 3-O-galactoside | C22H22O12."[1] National Library of Medicine.[1] Available at: [Link][1]
-
Ku, S.K., et al. (2013). "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside."[1] Food and Chemical Toxicology. Available at: [Link][1]
Sources
Application Note: High-Sensitivity Bioanalysis of Isorhamnetin-3-O-galactoside in Plasma
Executive Summary & Scientific Rationale
Isorhamnetin-3-O-galactoside (I3G), also known as Cacticin, is a bioactive flavonoid glycoside found in medicinal plants like Calendula officinalis and Opuntia ficus-indica. Unlike its aglycone (Isorhamnetin), the glycoside exhibits distinct hydrophilicity (LogP ~0.6–0.7) and pharmacokinetic behavior.
The Bioanalytical Challenge: Accurate quantification of I3G in plasma is complicated by three factors:
-
Stability: Flavonoid glycosides are susceptible to enzymatic hydrolysis by plasma esterases and
-glucuronidases, converting them back to the aglycone or other conjugates. -
Isobaric Interference: I3G is isobaric (MW 478.4) with Isorhamnetin-3-O-glucoside.[1][2][3][4] Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.
-
Matrix Effects: The polar nature of the galactose moiety makes I3G prone to ion suppression from plasma phospholipids if not adequately cleaned.
This guide presents a Solid Phase Extraction (SPE) protocol designed to maximize recovery and remove phospholipid interference, alongside a high-throughput Protein Precipitation (PPT) alternative.
Physicochemical Profile & Target Analyte[4][5][6][7][8][9]
Understanding the molecule is the first step in method design.
| Property | Value | Implication for Protocol |
| Molecular Weight | 478.4 g/mol | Precursor ion |
| LogP | ~0.64 (Slightly Polar) | Too polar for standard Hexane LLE; requires SPE or polar-modified LLE. |
| pKa | ~6.3 (Phenolic -OH) | Critical: Plasma must be acidified (pH < 4) to keep the molecule neutral for SPE retention. |
| Solubility | Methanol, Ethanol, DMSO | Elution solvents must be alcohol-based. |
Sample Collection & Pre-Analytical Handling[6][7][10][11][12]
Objective: Prevent ex vivo degradation and enzymatic hydrolysis.
-
Collection: Collect blood into K2EDTA or Lithium Heparin tubes.
-
Stabilization (Crucial): Immediately upon plasma separation, add 10 µL of 5% Formic Acid per 1 mL of plasma .
-
Reasoning: Low pH inhibits plasma esterase activity and stabilizes the glycosidic bond.
-
-
Storage: Flash freeze at -80°C. Stability is validated for 3 freeze-thaw cycles; however, aliquoting is recommended to minimize stress.
Method Development: Extraction Strategies
We present two protocols. Use Protocol A for pharmacokinetics (PK) requiring high sensitivity (LLOQ < 1 ng/mL). Use Protocol B for rapid screening (LLOQ ~10 ng/mL).
Protocol A: Solid Phase Extraction (Gold Standard)
Recommended for clinical PK and trace analysis.
Materials:
-
Cartridge: Waters Oasis HLB (30 mg/1 cc) or Phenomenex Strata-X (Polymeric Reversed-Phase).
-
Why HLB? The Hydrophilic-Lipophilic Balance sorbent retains the polar glycoside better than pure C18 silica.
-
-
Wash Solvent: 5% Methanol in Water (0.1% Formic Acid).
-
Elution Solvent: Acetonitrile:Methanol (1:1 v/v).
Step-by-Step Procedure:
-
Pre-treatment: Thaw plasma (200 µL) on ice. Add 20 µL Internal Standard (e.g., Rutin or Isoquercitrin, 500 ng/mL).
-
Acidification: Add 200 µL of 2% Orthophosphoric Acid (
) in water. Vortex for 30s. -
Conditioning:
-
1 mL Methanol (High flow).
-
1 mL Water (Low flow). Do not let the cartridge dry.
-
-
Loading: Load the pre-treated plasma sample onto the cartridge (Flow rate: ~1 mL/min).
-
Washing (Critical Step): Wash with 1 mL 5% Methanol in 0.1% Formic Acid .
-
Logic: Removes salts and proteins. The 5% organic content is low enough not to elute the I3G but high enough to strip loosely bound interferences.
-
-
Elution: Elute with 2 x 250 µL Acetonitrile:Methanol (1:1) . Collect in a clean glass tube.
-
Evaporation: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% ACN in Water). Vortex 1 min, Centrifuge 10 min at 14,000 rpm.
Protocol B: Protein Precipitation (High Throughput)
Recommended for discovery phase or high-concentration samples.
-
Aliquot: Transfer 50 µL plasma to a 1.5 mL Eppendorf tube.
-
Precipitation: Add 150 µL Ice-cold Acetonitrile containing 0.1% Formic Acid (3:1 ratio).
-
Note: Acetonitrile provides cleaner supernatants for flavonoids than Methanol.
-
-
Vortex: Aggressively vortex for 2 minutes.
-
Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C.
-
Dilution: Transfer 100 µL supernatant to a vial and dilute with 100 µL Water (to match initial mobile phase and prevent peak broadening).
Visual Workflow & Logic
Caption: Optimized Solid Phase Extraction (SPE) workflow ensuring analyte stability and removal of matrix interferences.
LC-MS/MS Conditions
Chromatography (Separation of Isomers):
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Why T3? T3 bonding is designed for polar compound retention and withstands 100% aqueous conditions, aiding the separation of the galactoside from the glucoside.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: 10% -> 40% B (Shallow gradient is key for isomer separation)
-
6-8 min: 95% B (Wash)
-
8.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry:
-
Ionization: ESI Negative Mode (
).-
Note: Flavonoids ionize better in negative mode due to acidic phenolic protons.
-
-
MRM Transitions:
-
Quantifier: m/z 477.1
314.0 (Loss of Galactose moiety; cleavage of glycosidic bond). -
Qualifier: m/z 477.1
299.0 (Radical cleavage/demethylation). -
Internal Standard (Rutin): m/z 609.1
300.0.
-
Validation & Troubleshooting
Critical Validation Parameters
-
Matrix Effect (ME):
-
Calculate ME% = (Peak Area Spiked Post-Extraction / Peak Area Standard Solution) x 100.
-
Target: 85-115%. If ME < 80% (Suppression), switch from PPT to SPE Protocol A.
-
-
Recovery (RE):
-
Calculate RE% = (Peak Area Spiked Pre-Extraction / Peak Area Spiked Post-Extraction) x 100.
-
Expectation: >85% for SPE; >70% for PPT.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Tailing | Secondary interactions with silanols | Increase buffer strength (add 5mM Ammonium Acetate) or use end-capped columns. |
| Low Sensitivity | Ion suppression from phospholipids | Use "Pass-through" phospholipid removal plates (e.g., Ostro) or stick to SPE Protocol A. |
| Aglycone Peak Appearing | In-source fragmentation | Lower the Declustering Potential (DP) or Cone Voltage. The glycosidic bond is fragile. |
| Double Peaks | Isomer separation (Glucoside/Galactoside) | This is good! Verify retention time with pure standards. Do not integrate them together. |
References
-
Gao, S., et al. (2013). "Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies." Journal of Pharmaceutical Analysis. Link
-
Mullen, W., et al. (2012). "UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel." Journal of Agricultural and Food Chemistry. Link
-
Waters Corporation. (2016). "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." Application Note. Link
-
Phenomenex. (2017). "SPE vs LLE: A Battle of Methods - Extraction of Pharmaceutical Compounds." Science Unfiltered. Link
-
Antunes-Ricardo, M., et al. (2017). "Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica." International Journal of Molecular Sciences. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
Precision Cytotoxicity Profiling of Isorhamnetin-3-O-galactoside (Cacticin)
Introduction & Pharmacological Context
Isorhamnetin-3-O-galactoside (Iso-3-Gal), often referred to as Cacticin , is a flavonoid glycoside distinct from its aglycone parent, Isorhamnetin.[1] While the aglycone is widely recognized for potent anticancer properties via direct PI3K/AKT inhibition, the glycosylated form exhibits a unique pharmacological profile characterized by enhanced water solubility (relative to aglycone) but altered cellular uptake kinetics.
Why This Protocol Matters
Standard cytotoxicity protocols often fail with flavonoid glycosides due to two critical oversights:
-
Solubility Artifacts: Improper solubilization leads to micro-precipitation in aqueous media, causing false-positive toxicity readings in colorimetric assays (e.g., MTT crystals forming around precipitate).
-
Metabolic Latency: In vitro efficacy often depends on intracellular hydrolysis to the aglycone. Short incubation times (<24h) may fail to capture the compound's true cytotoxic potential.
This guide provides a validated, self-correcting workflow to assess Iso-3-Gal cytotoxicity, distinguishing between therapeutic safety (in normal endothelial cells like HUVECs) and anticancer efficacy (in tumor lines like MCF-7 or HepG2).
Experimental Design Strategy
The "Dual-Track" Approach
Researchers must define the assay endpoint early. Iso-3-Gal acts differently depending on the cell type and concentration context.
| Parameter | Track A: Anticancer Efficacy | Track B: Safety/Anti-inflammatory |
| Target Cells | Cancer lines (e.g., MCF-7, A549, HT-29) | Normal lines (e.g., HUVEC, HaCaT) |
| Dose Range | Broad: 1 µM – 200 µM | Narrow: 0.1 µM – 50 µM |
| Primary Endpoint | IC50 (Growth Inhibition) | MNTC (Max Non-Toxic Concentration) |
| Incubation | 48 – 72 Hours (Allows hydrolysis) | 24 Hours (Acute toxicity check) |
Solvent Control Logic
Flavonoids are prone to aggregation.
-
Primary Solvent: Dimethyl sulfoxide (DMSO).
-
Constraint: Final DMSO concentration in culture wells must be ≤ 0.1% (v/v) . Higher levels induce baseline apoptosis, masking the mild effects of glycosides.
Protocol 1: Stock Preparation & Serial Dilution
Critical Step: Preventing precipitation upon aqueous dilution.
Materials
-
Isorhamnetin-3-O-galactoside (Purity ≥98%)
-
Anhydrous DMSO (Cell Culture Grade)
-
Serum-Free Media (SFM)
-
0.22 µm PTFE Syringe Filter (Do not use Nylon; flavonoids bind to it)
Workflow
-
Stock Calculation: Dissolve 4.78 mg of Iso-3-Gal in 1.0 mL DMSO to create a 10 mM Stock Solution . Vortex for 2 minutes until perfectly clear.
-
Aliquot & Storage: Aliquot into 50 µL brown tubes. Store at -20°C (stable for 3 months). Avoid freeze-thaw cycles.
-
Working Solutions (The "Intermediate Step"):
-
Do NOT add 10 mM stock directly to cell wells.
-
Prepare a 200 µM Intermediate in Serum-Free Media: Add 20 µL of 10 mM Stock to 980 µL SFM. (DMSO = 2%).
-
Perform serial dilutions (1:2) using SFM containing 2% DMSO to keep solvent constant across the dilution bank.
-
Final Dilution: Dilute these intermediates 1:20 into the cell culture wells (containing 10% FBS media). This brings the final DMSO to 0.1%.
-
Protocol 2: Multiplexed Cytotoxicity Assay (CCK-8 + LDH)
Rationale: CCK-8 (WST-8) is superior to MTT for flavonoids because it does not require solubilization of formazan crystals, reducing error from compound precipitation. LDH release confirms membrane rupture (necrosis) vs. metabolic arrest.
Step-by-Step Procedure
-
Seeding:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well clear-bottom plate.
-
Incubate 24h at 37°C, 5% CO2 for attachment.
-
-
Treatment:
-
Aspirate old media.
-
Add 100 µL of fresh media containing Iso-3-Gal (0, 5, 10, 25, 50, 100, 200 µM).
-
Controls:
-
Negative:[2] 0.1% DMSO Media.
-
Positive: Doxorubicin (1 µM) or Triton X-100 (for LDH max).
-
Blank: Media only (no cells).
-
-
-
Incubation:
-
Incubate for 48 to 72 hours . (Glycosides require longer uptake times than aglycones).
-
-
LDH Assay (Membrane Integrity):
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add LDH reaction mix per kit instructions. Incubate 30 min. Read Absorbance at 490 nm.
-
-
CCK-8 Assay (Metabolic Viability):
-
To the original plate (cells remaining), add 10 µL CCK-8 reagent.
-
Incubate 1–4 hours.
-
Read Absorbance at 450 nm.
-
Data Calculation
Mechanistic Validation: Apoptosis & Signaling
If cytotoxicity is observed (IC50 < 50 µM), validate the mechanism. Iso-3-Gal typically induces apoptosis via the intrinsic mitochondrial pathway after hydrolysis.
Visualizing the Signaling Cascade
The diagram below illustrates the proposed mechanism where Iso-3-Gal acts as a prodrug, entering the cell, hydrolyzing to Isorhamnetin, and inhibiting the PI3K/AKT survival pathway while generating ROS to trigger apoptosis.
Caption: Proposed pharmacodynamic pathway of Isorhamnetin-3-O-galactoside. The compound functions as a prodrug, requiring intracellular hydrolysis to the aglycone to effectively inhibit PI3K/AKT signaling and trigger ROS-dependent apoptosis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Absorbance | Compound precipitation or interference with assay dye. | Use a "Compound Only" control well (no cells) to subtract background. Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are less prone to color interference. |
| No Cytotoxicity Observed | Incubation time too short; hydrolysis incomplete. | Extend incubation to 72 hours. Verify expression of β-glucosidases in your cell line. |
| Inconsistent IC50 | Evaporation of outer wells (Edge Effect). | Fill outer wells with PBS (do not use for data). Use only inner 60 wells. |
| Low Solubility in Media | Serum protein binding or shock dilution. | Pre-dilute in serum-free media as described in Protocol 1. Ensure FBS is added after the compound is dispersed if precipitation persists. |
References
-
Anticancer Mechanisms of Isorhamnetin
-
Specific Activity of Isorhamnetin-3-O-galactoside
-
Ku, S.K., et al. (2013). "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside." Food and Chemical Toxicology.
- Context: Establishes the safety profile in endothelial cells and specific bioactivity of the galactoside form.
-
-
Solubility & Chemical Properties
-
PubChem Compound Summary for CID 71463991: Isorhamnetin 3-O-galactoside.[2]
- Context: Verification of molecular weight, synonyms (Cacticin), and physical properties.
-
-
Apoptosis Protocols in Flavonoid Research
-
Jaffery, R., et al. (2024).[7] "Cytotoxicity Assay Protocol using Flow Cytometry." protocols.io.
- Context: Standardized flow cytometry workflows adaptable for Isorhamnetin studies.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | C22H22O12 | CID 71463991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound Isorhamnetin 3-galactoside (FDB000605) - FooDB [foodb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Advanced Application Note: Purification of Cacticin (Isorhamnetin-3-O-galactoside) via Multi-Stage Column Chromatography
Abstract
This application note details a high-purity isolation workflow for Cacticin (Isorhamnetin-3-O-galactoside), a bioactive flavonoid glycoside found in Opuntia species (Prickly Pear).[1] Unlike simple aglycones, Cacticin possesses a galactose moiety, necessitating a purification strategy that addresses its moderate polarity and potential for hydrolysis. This guide integrates liquid-liquid partitioning, Silica Gel adsorption chromatography, Sephadex LH-20 size-exclusion/adsorption, and Preparative HPLC to achieve pharmaceutical-grade purity (>98%).[1]
Introduction & Molecule Profile
Cacticin is a flavonol glycoside recognized for its antioxidant, anti-inflammatory, and cytoprotective properties. Its purification is often complicated by the presence of structurally similar co-metabolites (e.g., Isorhamnetin-3-O-glucoside, Rutin, and Narcissin).[1]
Physicochemical Profile
| Property | Description | Implication for Chromatography |
| Chemical Name | Isorhamnetin-3-O- | Target Analyte |
| Formula / MW | Mid-sized molecule | |
| Polarity | Moderate-High (Glycosidic bond) | Requires polar mobile phases (MeOH, H2O) |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly in | Use Alcohols for elution; Hexane for defatting |
| Stability | Sensitive to strong acids/bases (Hydrolysis risk) | Avoid pH < 2 or > 9 during processing |
Strategic Workflow Visualization
The following diagram illustrates the logical flow from biomass to pure compound, highlighting the specific separation mechanism at each stage.
Caption: Integrated workflow for Cacticin isolation. Color coding: Blue (Extraction), Yellow (Partitioning), Red (Chromatography), Green (Target Phase).
Pre-Chromatography Preparation
Objective: Remove bulk interferences (chlorophyll, lipids, sugars) to protect downstream columns.
Protocol A: Extraction & Partitioning
-
Extraction: Macerate dried Opuntia powder (1 kg) in 70% Ethanol (1:10 w/v) at 60°C for 3 hours (x3 cycles).
-
Why: 70% EtOH balances the solubility of the glycoside while minimizing extraction of non-polar waxes.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <50°C to obtain a crude aqueous syrup.
-
Defatting: Suspend syrup in water and partition with n-Hexane (1:1 v/v, x3). Discard the Hexane layer (contains chlorophyll/lipids).
-
Enrichment: Extract the aqueous phase with Ethyl Acetate (EtOAc) (x3) followed by n-Butanol (n-BuOH) (x3).
-
Note: Cacticin is a monoglycoside and typically partitions into the EtOAc phase or the EtOAc/n-BuOH interface .[1] Combine these fractions for the next step.
-
Validation: Spot fractions on TLC (Silica plate, Mobile Phase: EtOAc:Formic Acid:Acetic Acid:Water 100:11:11:26). Cacticin appears as a yellow spot turning orange under UV-365nm after spraying with Natural Products Reagent (NP/PEG).[1]
-
Step 1: Silica Gel Open Column (Coarse Fractionation)
Objective: Separate flavonoid glycosides from simple phenolics and remaining chlorophyll.[1]
-
Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).
-
Column Dimensions: 5 cm ID x 60 cm L (for ~50g crude extract).
-
Flow Rate: Gravity flow or low pressure (5–10 mL/min).[1]
Gradient Elution Table
| Step | Solvent A (Chloroform) | Solvent B (Methanol) | Volume (CV)* | Purpose |
| 1 | 95% | 5% | 2 | Elute non-polar aglycones |
| 2 | 90% | 10% | 3 | Elute monoglycosides (Start collecting) |
| 3 | 85% | 15% | 3 | Cacticin Elution Window |
| 4 | 80% | 20% | 3 | Elute diglycosides (Rutin, etc.) |
| 5 | 0% | 100% | 2 | Wash column |
*CV = Column Volume[1]
Procedure:
-
Slurry Packing: Suspend silica in CHCl3 and pour into the column. Allow to settle.
-
Dry Loading: Dissolve the sample in a minimum amount of MeOH, mix with a small amount of silica, dry to a powder, and load onto the column bed.
-
Elution: Run the gradient. Collect 200 mL fractions.
-
Monitoring: Check fractions via TLC. Pool fractions containing the target spot (
in EtOAc:MeOH:H2O 7:2:1).[1]
Step 2: Sephadex LH-20 (Selectivity Refinement)
Objective: Separate Cacticin from structurally similar glycosides based on molecular size and hydrogen bonding capability.[1] This is the critical step for flavonoid purity.
-
Stationary Phase: Sephadex LH-20 (Hydroxypropylated dextran).[1]
-
Mechanism: Size exclusion + Adsorption (Phenolic rings interact with the dextran matrix).
-
Mobile Phase: 100% Methanol (Isocratic).[1]
Protocol
-
Swelling: Swell Sephadex LH-20 in Methanol for 24 hours prior to packing.
-
Packing: Pour slurry into a glass column (2.5 cm ID x 100 cm L). Ensure no air bubbles.[1]
-
Equilibration: Wash with 3 CV of Methanol.
-
Loading: Dissolve the pooled fraction from Step 1 in 2–3 mL of Methanol. Load carefully onto the bed surface.
-
Elution: Elute with Methanol at ~1 mL/min.
-
Fraction Collection: Collect small fractions (5–10 mL).
-
Observation: Flavonoids often elute as distinct colored bands (Yellow/Orange).[1] Cacticin typically elutes after larger diglycosides (like Rutin) due to size exclusion, but before aglycones due to adsorption effects.
-
Step 3: Preparative HPLC (Final Polishing)
Objective: Isolate Cacticin to >98% purity by removing trace isomers (e.g., hyperoside or isoquercitrin).
-
System: Preparative HPLC with UV/DAD detector.[1]
-
Column: C18 (ODS), 5 µm, 20 x 250 mm.
-
Detection: UV at 254 nm and 354 nm (Flavonoid max).[1]
Method Parameters
-
Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic -OH, sharpening peaks).[1]
-
Solvent B: Acetonitrile (ACN).[1]
-
Flow Rate: 10–15 mL/min.[1]
| Time (min) | % B (ACN) | Description |
| 0 | 15 | Initial Hold |
| 5 | 15 | Isocratic equilibration |
| 25 | 35 | Linear Gradient (Target elution ~18-22 min) |
| 30 | 100 | Wash |
| 35 | 15 | Re-equilibration |
Post-Processing: Evaporate ACN from collected fractions using a Rotavap at 40°C. Freeze-dry (lyophilize) the remaining aqueous phase to obtain Cacticin as a yellow amorphous powder.[1]
Analytical Validation
Verify the identity and purity of the final product.
-
HPLC-DAD Purity Check:
-
Mass Spectrometry (LC-MS/MS):
-
NMR Verification (Optional but Recommended):
-
1H NMR (DMSO-d6) to confirm the anomeric proton of galactose (doublet at
~5.3 ppm, Hz indicating -configuration).[1]
-
References
-
Mottaghipisheh, J., & Iriti, M. (2020).[2][3] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4146.[3] Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Cacticin Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Chrom Tech, Inc. (2024).[1] Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Ouhammou, M., et al. (2022).[4] Extraction and Isolation of Cellulose from Cladodes of Cactus Opuntia Ficus-Indica. Journal of Environmental & Life Sciences. Retrieved from [Link]
Sources
Improving extraction yield of Isorhamnetin-3-O-galactoside from plant tissue
Welcome to the Technical Support & Troubleshooting Portal for the extraction and purification of Isorhamnetin-3-O-galactoside (I3G). As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we address the thermodynamic, kinetic, and matrix-level causalities that dictate extraction success.
This guide is engineered for researchers and drug development professionals who require high-yield, high-purity recovery of I3G from complex plant matrices (e.g., Myrtus communis, Oenanthe javanica, or Pereskia aculeata).
Knowledge Base: The Causality of Extraction Mechanics
Extracting Isorhamnetin-3-O-galactoside presents a unique physicochemical challenge. The molecule is amphiphilic: the aglycone base (isorhamnetin) is highly lipophilic, while the O-linked galactoside moiety is highly polar.
-
Solvent Thermodynamics: Using pure water fails to penetrate the lipophilic plant cell membrane, whereas pure non-polar solvents (like hexane) cannot solubilize the polar sugar moiety. A hydroalcoholic mixture (e.g., 70% ethanol) optimizes the dielectric constant of the solvent to perfectly match the polarity of I3G, maximizing the partition coefficient [1].
-
Thermal Kinetics vs. Degradation: While higher temperatures increase the kinetic energy and accelerate mass transfer, temperatures exceeding 60°C provide enough activation energy to induce the hydrolysis of the O-glycosidic bond. This thermal degradation cleaves the galactoside, leaving behind only the isorhamnetin aglycone.
-
Acoustic Cavitation: To bypass the need for high heat, Ultrasound-Assisted Extraction (UAE) is employed. Ultrasonic waves create micro-bubbles in the solvent. When these bubbles implode against the plant cell wall (cavitation), they generate localized shear forces that mechanically shatter the cell matrix, releasing I3G into the solvent without thermal degradation [2].
Figure 1: Mechanistic pathway of Ultrasound-Assisted Extraction (UAE) for targeted glycoside release.
Quantitative Yield Analytics
Understanding baseline yields across different matrices and methodologies is critical for benchmarking your extraction efficiency.
| Plant Source | Target Compound | Extraction Methodology | Solvent System | Documented Yield / Concentration | Ref. |
| Myrtus communis (Leaves) | Isorhamnetin-3-O-galactoside | Aqueous / Optimized UAE | Water / Mild Heat | 357.53 mg/L | [1] |
| Pereskia aculeata | Isorhamnetin derivatives | Sequential Hydroalcoholic Fractionation (SHF) | 80% Ethanol (v/v) | High relative abundance | [2] |
| Tristerix corymbosus | Isorhamnetin-3-O-galactoside | Acidified Methanolic Extraction | Methanol (2% Acetic Acid) | High intensity (UPLC-MS) | [3] |
| Oenanthe javanica | Isorhamnetin-3-O-galactoside | Conventional Solvent Extraction | DMSO / Methanol | Key pharmacological source | [4] |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocol integrates a Sequential Hydroalcoholic Fractionation (SHF) with UAE. It is designed as a self-validating system: built-in Quality Control (QC) checkpoints ensure that if a step fails, you know immediately before proceeding.
Protocol: Optimized UAE & SHF for I3G Isolation
Phase 1: Matrix Preparation & Defatting
-
Lyophilization: Freeze-dry the plant tissue to achieve a moisture content of <5%. Causality: Residual water alters the dielectric constant of your downstream extraction solvent, causing unpredictable shifts in polarity.
-
Milling: Grind the tissue to a particle size of 40–60 mesh.
-
Defatting: Suspend the biomass in hexane (1:10 w/v) and stir for 2 hours at room temperature. Filter and discard the hexane. Causality: Hexane removes non-polar lipids and chlorophylls that would otherwise cause severe matrix interference during LC-MS quantification [2].
Phase 2: Ultrasound-Assisted Extraction (UAE) 4. Solvent Addition: Add 70% Ethanol (v/v) to the defatted marc at a solid-to-liquid ratio of 1:20 (g/mL). 5. Sonication: Sonicate at 40 kHz, 150 W for 30 minutes. Maintain the water bath temperature strictly between 40°C and 45°C. 6. Self-Validation Checkpoint 1: Spot 2 µL of the crude extract on a TLC plate (Silica gel 60). Elute with Ethyl Acetate/Formic Acid/Glacial Acetic Acid/Water (100:11:11:26). Spray with Natural Product Reagent (PEG/NEu). I3G will fluoresce bright orange-yellow under 365 nm UV. If fluorescence is absent, the extraction failed or the plant lacks the metabolite.
Phase 3: Liquid-Liquid Partitioning 7. Concentration: Evaporate the ethanol under reduced pressure (rotary evaporator, 40°C) until only the aqueous layer remains. 8. Partitioning: Wash the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). The I3G will partition into the EtOAc layer, leaving highly polar sugars and tannins in the water. 9. Recovery: Pool the EtOAc fractions and dry to yield the enriched Isorhamnetin-3-O-galactoside extract.
Figure 2: Sequential Hydroalcoholic Fractionation (SHF) workflow for high-purity I3G isolation.
Troubleshooting Desk & FAQs
Q: My extraction yield of I3G is highly inconsistent across different batches of the same plant species. What is the primary mechanistic failure? A: The most common culprit is inconsistent moisture content in your starting biomass. If batch A has 2% moisture and batch B has 15% moisture, the internal water from batch B will dilute your 70% EtOH solvent down to ~60% or lower. This shifts the dielectric constant, favoring the extraction of highly polar tannins while leaving the amphiphilic galactoside trapped in the plant matrix. Fix: Always lyophilize biomass to a strict <5% moisture threshold before extraction.
Q: LC-MS analysis shows high levels of the aglycone (isorhamnetin) but almost no Isorhamnetin-3-O-galactoside. Why did the sugar detach? A: You are experiencing either thermal or enzymatic hydrolysis.
-
Thermal: If your extraction temperature exceeded 60°C, the kinetic energy likely cleaved the O-glycosidic bond.
-
Enzymatic: Plant tissues contain endogenous
-galactosidases. If the plant material was slowly dried at room temperature rather than flash-frozen/lyophilized, these enzymes remained active and cleaved the galactoside moiety post-harvest. Fix: Flash-freeze biomass immediately upon harvest and strictly cap extraction temperatures at 45°C.
Q: I am trying to separate Isorhamnetin-3-O-galactoside from Isorhamnetin-3-O-glucoside, but they co-elute during purification. How do I resolve them?
A: Galactosides and glucosides are epimers (differing only in the stereochemistry at C-4 of the sugar ring), making them nearly identical in polarity. Standard reversed-phase (C18) chromatography will struggle to separate them. Fix: Switch your stationary phase to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These columns utilize
References
-
Polyphenolic Content and Antimicrobial Effects of Plant Extracts as Adjuncts for Craft Herbal Beer Stabilization Source: MDPI (Foods) URL:[Link]
-
Selective Extraction Process and Characterization of Antioxidant Phenolic Compounds from Pereskia aculeata Leaves Using UPLC-ESI-Q-TOF-MS/MS Source: ACS Omega URL:[Link]
-
Determination of Bioactive Compounds, Antioxidant Capacity, Safety Assessment, and Antimicrobial Effect of Tristerix corymbosus Extracts Source: MDPI (Plants) URL:[Link]
Technical Support Center: Resolving Retention Time Shifts for Isorhamnetin-3-O-galactoside
Status: Active Guide Target Compound: Isorhamnetin-3-O-galactoside (Cacticin) Class: Flavonol Glycoside Critical Priority: Separation from isomer Isorhamnetin-3-O-glucoside[1]
Introduction
Welcome to the technical support hub for Isorhamnetin-3-O-galactoside. As a researcher, you know that retention time (
This guide moves beyond generic troubleshooting. We analyze the specific physicochemical properties of Isorhamnetin-3-O-galactoside—specifically its phenolic acidity (pKa ~6.[1]4) and glycosidic bond stability—to resolve your retention time issues.[1]
Part 1: The Diagnostic Triage (Visual Workflow)
Before adjusting your method, isolate the variable. Use this decision tree to categorize your
Figure 1: Diagnostic decision tree for isolating the source of retention time instability.[1]
Part 2: Technical Troubleshooting Modules
Module 1: The Chemistry of Drift (pH & Ionization)
The Symptom: Your retention time is drifting earlier (decreasing
The Science: Isorhamnetin-3-O-galactoside possesses phenolic hydroxyl groups on the B-ring and A-ring.[1] The most acidic proton typically has a pKa of approximately 6.2 – 6.4 [1].
-
The Danger Zone: If your mobile phase pH is unbuffered and sits near pH 5.0–6.0 (e.g., plain water/methanol), the compound exists in a dynamic equilibrium between its neutral and ionized (deprotonated) states.
-
The Result: Ionized species are more polar and elute faster. Even a 0.1 pH unit shift (caused by CO2 absorption in the mobile phase) can cause significant
drift.
Corrective Protocol:
-
Acidify the Mobile Phase: You must suppress ionization.[1] Ensure your aqueous phase contains 0.1% Formic Acid or 0.1% Phosphoric Acid (resulting pH ~2.6 – 2.8).
-
Buffer Capacity: If using weak acids (Formic/Acetic), ensure the concentration is sufficient (≥10mM) to resist pH changes from the sample matrix.
Module 2: Critical Pair Resolution (Isomer Shifts)
The Symptom: You observe "peak merging" or the loss of resolution between Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside.[1]
The Science: These two compounds are structural isomers, differing only in the stereochemistry of the hydroxyl group at the C4 position of the sugar moiety (axial vs. equatorial).
-
Elution Order: On standard C18 columns, the Galactoside typically elutes before the Glucoside due to slightly higher polarity and different solvation shell geometry [2].[1]
-
The Shift: As C18 columns age, the "steric selectivity" (ability to distinguish shape) degrades faster than general hydrophobicity. A shift in
here often manifests as the two peaks merging into one broad peak.
Corrective Protocol:
-
Temperature Control: Selectivity for these isomers is highly temperature-dependent.[1] A shift of ±2°C can ruin resolution.[1] Lock column oven at 25°C or 30°C. Do not run at ambient temperature.
-
Solvent Choice: If resolution is lost, switch the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts more specifically with the sugar hydroxyls, often improving isomer separation.
Module 3: Sample Stability (Hydrolysis)
The Symptom: The Isorhamnetin-3-O-galactoside peak area decreases, and a new peak appears much later in the chromatogram (higher
The Science: The O-glycosidic bond at the C3 position is susceptible to acid hydrolysis and enzymatic degradation.
-
The New Peak: The late-eluting peak is Isorhamnetin Aglycone .[1]
-
Cause: Samples prepared in highly acidic diluents (e.g., 5% HCl) or left in the autosampler at room temperature for >24 hours can undergo hydrolysis.[1]
Corrective Protocol:
-
Autosampler Temp: Maintain autosampler at 4°C .
-
Diluent: Dissolve samples in MeOH:Water (50:50) with no more than 0.1% acid.[1][3] Avoid strong mineral acids (HCl) in sample prep unless hydrolysis is intended.[1]
Part 3: Data Summary & Standardized Parameters
Use these parameters to benchmark your system. If your
Table 1: Retention Time Shift Diagnostics
| Shift Type | Direction | Primary Suspect | Verification Step |
| Drift | Decreasing | Organic evaporation | Check if mobile phase bottles are capped; verify "A" line filter is not clogged (starving aqueous). |
| Drift | Decreasing | Column Dewetting | Occurs in 100% aqueous starts.[1] Add 5% organic to Initial Mobile Phase.[1] |
| Jump | Random | Pump Pulsation | Check pressure ripple. If >2%, purge pump heads and check check-valves.[1] |
| Shift | Earlier | pH > pKa | Measure aqueous mobile phase pH.[1] Must be < 3.0. |
| Vanishing | N/A | Hydrolysis | Check for appearance of Aglycone peak (Isorhamnetin) at high |
Table 2: Recommended HPLC Conditions (Self-Validating)
| Parameter | Setting | Rationale |
| Column | C18 (End-capped), 100Å, 2.6µm or 5µm | High surface area for retention; end-capping reduces peak tailing.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization of phenolic -OH (pKa ~6.4).[1] |
| Mobile Phase B | Acetonitrile (or MeOH for isomer separation) | ACN for sharper peaks; MeOH for better Gal/Glu selectivity.[1] |
| Gradient | 5% B to 40% B over 20 mins | Shallow gradient required to separate glycoside isomers. |
| Temperature | 30°C ± 0.5°C | Critical for reproducible selectivity.[1] |
| Wavelength | 354 nm (Bandwidth 4nm) | Max absorption for flavonols; minimizes impurity noise.[1] |
Part 4: Frequently Asked Questions (FAQs)
Q: I see a "shoulder" on my Isorhamnetin-3-O-galactoside peak. Is this a retention time shift? A: Likely not. A shoulder usually indicates the partial separation of the Glucoside isomer . This suggests your column efficiency is degrading (plate count dropping) or your mobile phase composition has slightly changed.[1][4] Try lowering the flow rate or reducing the gradient slope to recover baseline separation.[5]
Q: My retention time drops significantly over the weekend. Why?
A: This is the "Evaporation Effect."[1] If using a premixed mobile phase (e.g., 50:50 MeOH:Water), the methanol evaporates faster than water, making the mobile phase more aqueous (increasing
Q: Can I use a phosphate buffer instead of Formic Acid? A: Yes, and it is often more stable.[1] A 20mM Potassium Phosphate buffer (pH 2.5) will provide rock-solid retention times.[1] However, do not use phosphate buffers if you are using LC-MS, as they are non-volatile and will ruin the mass spectrometer source.[1]
References
-
FooDB. (n.d.). Isorhamnetin 3-galactoside: Physicochemical Properties and pKa.[1][6] Retrieved from [Link][1]
-
Schieber, A., et al. (2002).[1] Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv.[7] "Brettacher") by HPLC-PDA and HPLC-APCI-MS/MS.[1][7] Phytochemical Analysis.[1][3][7][8][9][10] Retrieved from [Link]
-
MTC USA. (2026). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from [Link]
-
Chromatography Today. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]
Sources
- 1. Showing Compound Isorhamnetin 3-O-b-D-glucopyranoside (FDB021629) - FooDB [foodb.ca]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. scienggj.org [scienggj.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Showing Compound Isorhamnetin 3-galactoside (FDB000605) - FooDB [foodb.ca]
- 7. Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. "Brettacher") by HPLC-PDA and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cau.scholarworks.kr [cau.scholarworks.kr]
- 10. researchgate.net [researchgate.net]
Stability of Isorhamnetin-3-O-galactoside in aqueous vs organic solvents
Welcome to the technical resource center for Isorhamnetin-3-O-galactoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this flavonoid glycoside in common laboratory solvents. We will address frequently encountered issues and offer troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of Isorhamnetin-3-O-galactoside.
Q1: What is the general stability profile of Isorhamnetin-3-O-galactoside?
Isorhamnetin-3-O-galactoside, like other flavonoid glycosides, possesses greater stability than its aglycone form (Isorhamnetin).[1][2] The presence of the galactose moiety at the C3 position generally enhances aqueous solubility and protects the core flavonoid structure from rapid degradation.[2][3] However, it is susceptible to degradation under specific environmental conditions, primarily through hydrolysis, oxidation, and photodegradation.[1][4]
Q2: How does solvent choice (aqueous vs. organic) impact its stability?
The choice of solvent is critical and directly influences the dominant degradation pathways.
-
Aqueous Solvents (e.g., Buffers, Cell Culture Media): In aqueous solutions, the primary stability concerns are pH-dependent hydrolysis and oxidation. Flavonoids are often more stable in slightly acidic conditions (pH 3-6) and can degrade rapidly in neutral or alkaline (pH > 7) environments, especially when heated.[1][5] The polar, protic nature of water can facilitate hydrolytic cleavage of the glycosidic bond. Furthermore, the presence of dissolved oxygen in aqueous media can promote oxidative degradation.[1]
-
Organic Solvents (e.g., DMSO, Ethanol, Methanol): High-purity, anhydrous organic solvents are generally preferred for long-term stock solution storage. Solvents like DMSO, ethanol, and methanol are common choices.[6][7] They minimize the risk of hydrolysis. However, photodegradation can be more pronounced in some organic solvents. Studies on other flavonoids have shown that photodegradation can be faster in polar solvents compared to non-polar ones, suggesting that even in organic solvents, the specific environment matters.[4][8] For stock solutions, DMSO is a common choice due to its excellent solvating power, but it must be stored properly (desiccated, at -20°C or -80°C) to prevent water absorption.
Q3: What are the primary degradation pathways for Isorhamnetin-3-O-galactoside?
Understanding the degradation mechanisms is key to preventing them. The three main pathways are:
-
Hydrolysis: This involves the cleavage of the O-glycosidic bond, releasing the aglycone (Isorhamnetin) and a galactose sugar molecule. This reaction is significantly accelerated by acidic conditions (e.g., 2M HCl) or enzymatic activity (e.g., β-glucosidase, snailase). While generally more stable at neutral pH than under harsh acidic conditions, gradual hydrolysis can still occur over time in aqueous buffers.
-
Oxidation: The flavonoid structure, rich in phenolic hydroxyl groups, is prone to oxidation.[9][10] This can be triggered by dissolved oxygen, metal ions (like Cu2+), or reactive oxygen species (ROS).[1][9] Oxidation can lead to the formation of various degradation products, often involving the opening of the heterocyclic C ring, which results in a loss of biological activity.
-
Photodegradation: Flavonoids strongly absorb UV light, which can lead to their degradation.[11] Photo-oxidation is a common mechanism where the flavonoid absorbs a photon, making it highly reactive and susceptible to degradation.[4][8] This is a significant concern for solutions left exposed to ambient or UV light.
Caption: Primary degradation pathways for Isorhamnetin-3-O-galactoside.
Q4: What are the best practices for preparing and storing solutions?
-
Long-Term Storage (Months to Years): Store the compound as a dry powder at -20°C or -80°C in a light-protected, airtight container.[12][13]
-
Stock Solutions (Weeks to Months): Prepare concentrated stock solutions (e.g., 10-50 mM) in high-purity, anhydrous DMSO or ethanol.[6] Aliquot into single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure, and store at -20°C or -80°C.
-
Working Solutions (Hours to Days): Prepare fresh working solutions for each experiment by diluting the stock solution into your aqueous buffer or cell culture medium immediately before use. Do not store dilute aqueous solutions for extended periods. If you must prepare them in advance, keep them on ice and protected from light for no more than a few hours.
Section 2: Troubleshooting Guides
Issue 1: My compound's biological activity is lower than expected or inconsistent between experiments.
-
Possible Cause: Degradation of the compound in the aqueous assay buffer. Flavonoid glycosides can be unstable in physiological buffers (pH ~7.4), especially during long incubation times at 37°C.[5]
-
Troubleshooting Steps:
-
Confirm Stock Integrity: Before troubleshooting the assay, verify the concentration and purity of your DMSO stock solution using HPLC-UV or LC-MS.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer. Add the compound to your cells or assay system as the final step before measurement.
-
Prepare Fresh: Always prepare the final working dilution from your frozen stock immediately before each experiment. Never reuse leftover diluted aqueous solutions.
-
pH Control: Check the pH of your final assay buffer. If possible, use a buffer with a slightly acidic pH if your experimental system allows it.[12]
-
Run a Time-Course Stability Check: Incubate your compound in the final assay buffer under the exact experimental conditions (e.g., 37°C for 24 hours) but without cells or other reagents. Analyze samples by HPLC at different time points (0, 2, 4, 8, 24h) to quantify degradation.
-
Issue 2: I see new or growing peaks in my HPLC/LC-MS analysis over time.
-
Possible Cause: You are likely observing the formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Degradant: The most common degradant from hydrolysis will be the aglycone, Isorhamnetin. This will have a different retention time (typically longer on reverse-phase HPLC) and a molecular weight of 316.26 g/mol , compared to 478.4 g/mol for the parent glycoside.
-
Check Your Solvent: If using an aqueous solvent, degradation is likely due to hydrolysis or oxidation. If you see this in an organic stock (like DMSO), it may be due to water contamination or photodegradation if not stored properly.
-
Review Storage Conditions: Ensure stock solutions are stored in amber vials, properly sealed, and at -20°C or below.[12] Ensure your DMSO is anhydrous.
-
Perform a Forced Degradation Study: Intentionally degrade the compound under acidic, basic, oxidative, and photolytic conditions (see Protocol 2). This will help you identify the retention times of specific degradants, confirming their presence in your experimental samples.[5][14]
-
Section 3: Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures the preparation of high-quality, stable solutions for experimental use.
-
Materials:
-
Isorhamnetin-3-O-galactoside (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting (amber) microcentrifuge tubes or cryovials
-
Calibrated analytical balance and precision pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate the vial of solid Isorhamnetin-3-O-galactoside to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of the solid (e.g., 2.39 mg). The molecular weight is 478.4 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 2.39 mg, add 500 µL of DMSO to make a 10 mM solution.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in amber vials.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
-
Procedure for Working Solution:
-
On the day of the experiment, thaw one aliquot of the DMSO stock solution.
-
Perform a serial dilution in your final aqueous buffer or cell culture medium to achieve the desired working concentration. Ensure rapid and thorough mixing to prevent precipitation.
-
Use the working solution immediately.
-
Protocol 2: Forced Degradation Stability Assessment
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, as recommended by ICH guidelines.[14][15]
Caption: Experimental workflow for a forced degradation study.
-
Objective: To determine the stability of Isorhamnetin-3-O-galactoside under stress conditions.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a methanol:water (1:1) mixture.
-
Acid Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the compound solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated UV light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.
-
Control: Keep 1 mL of the compound solution mixed with 1 mL of water at room temperature, protected from light.
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition. For acid/base samples, neutralize with an equimolar amount of base/acid before injection. Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the parent compound remaining and to profile the degradants.
-
Protocol 3: Stability-Indicating HPLC-UV Method
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the polar glycoside from its less polar aglycone and other degradants.
-
Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure sharp peaks).
-
Solvent B: Acetonitrile or Methanol.
-
-
Example Gradient: Start with 10-20% B, ramp up to 90% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of Isorhamnetin-3-O-galactoside, typically around 254 nm and 350-370 nm.[3] Using a DAD allows for the full UV spectrum to be collected, helping to distinguish parent from degradant peaks.
-
Quantification: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the T=0 control sample.
Section 4: Data Summary
Table 1: Solubility and Storage Recommendations for Isorhamnetin-3-O-galactoside
| Solvent | Solubility | Recommended Use | Long-Term Storage Condition |
| Water | Slightly soluble[16] | Not recommended for storage | Not Recommended |
| Aqueous Buffers (pH 5-7) | pH-dependent | Freshly prepared working solutions | Not Recommended |
| DMSO | Soluble[6][7] | Concentrated stock solutions | -20°C to -80°C, anhydrous, amber vials |
| Ethanol / Methanol | Soluble[6][7] | Concentrated stock solutions | -20°C to -80°C, anhydrous, amber vials |
Table 2: Key Factors Influencing Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| pH | High instability in alkaline (pH > 7.5) and strong acidic conditions.[5][17][18] Relatively stable in slightly acidic pH (3-6).[1] | Use slightly acidic buffers when possible. Avoid storing in alkaline solutions. Prepare fresh in neutral buffers. |
| Temperature | Degradation rate increases significantly with elevated temperature.[1][12] | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Keep working solutions on ice. |
| Light | Susceptible to photodegradation, especially under UV exposure.[1][4] | Store all solutions in amber vials or protect from light with aluminum foil. Minimize exposure to ambient light during experiments. |
| Oxygen | Can undergo oxidative degradation, especially in the presence of metal ions.[1] | Use high-purity solvents. Consider de-gassing aqueous buffers for long-term experiments. |
References
- FooDB. (2010, April 8). Showing Compound Isorhamnetin 3-galactoside (FDB000605).
- Bokkenheuser, V. D., Shackleton, C. H., & Winter, J. (n.d.).
- Verduin, J., Den Uijl, M. J., Peters, R. J. B., & Van Bommel, M. R. (2020, June 3). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.
- Šešelj, D., Krstić, M., Pešaković, A., Tešević, V., & Milosavljević, S. (n.d.). Application of hydrolytic methods in analysis of flavonoid glycosides.
- Zhou, J., Yao, S., & Li, Y. (n.d.). Hydrolysis of flavonoid glycosides by propolis β-glycosidase. PubMed.
- Zhou, J., Yao, S., & Li, Y. (2011, August 19). Hydrolysis of flavonoid glycosides by propolis β-glycosidase. Taylor & Francis Online.
- Chaaban, H., Ioannou, I., Paris, C., Charbonnel, C., & Ghoul, M. (2020, March 10). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity.
- Sondergeld, P., Hahn, D., Schieber, A., & Carle, R. (2022, June 9).
- Rizzini, F., & Fuhrmann, B. (n.d.).
- BenchChem. (2025). Floramanoside A solubility and stability in different solvents.
- Verduin, J., Den Uijl, M. J., Peters, R. J. B., & Van Bommel, M. R. (2020, June 3). Photodegradation Products and their Analysis in Food. UvA-DARE (Digital Academic Repository).
- Fabbricini, A., Iacopini, P., & Ranieri, A. (2004, April). Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources. Ovid.
- Singh, S., Singh, S., & Lillard, J. W. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Taylor & Francis Online.
- BenchChem. (2025). Preventing degradation of Anthemis glycoside A during storage.
- Li, Y., & Qu, H. (2026, January 6).
- Singh, S., Singh, S., & Lillard, J. W. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
- Singh, S., Singh, S., & Lillard, J. W. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- Schnarr, K., et al. (2025, June 2). Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation.
- Zhang, Y., et al. (2022, March 20). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. PMC.
- Pawar, T. S., et al. (2024, February 15).
- Lei, J., et al. (2025, July 30).
- Ouchbani, T., et al. (2024, December 10). Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity. MDPI.
- Liu, R., et al. (2007, June 15).
- Zhang, J., et al. (2019, August 22). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase)
- Wang, H., et al. (n.d.). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. PMC.
- Unknown. (n.d.).
- Kim, D., et al. (2009, August 15).
- Unknown. (n.d.). Analytical Methods. RSC Publishing.
- Unknown. (n.d.). developing a novel thermal proteomic profiling method to identify phytochemical target engagement. IslandScholar.
- Wang, H., et al. (2023, May 6). Isorhamnetin Glycosides as Phytonutrients. Encyclopedia.pub.
- Extrasynthese. (n.d.). Isorhamnetin-3-O-galactoside 1446 S, CAS 6743-92-6 - Flavonol.
- Antunes-Ricardo, M., et al. (n.d.).
- Gáspár, R., et al. (n.d.). Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro. MDPI.
- ChemFaces. (n.d.). Isorhamnetin 3-O-galactoside | CAS:6743-92-6 | Manufacturer.
- Antunes-Ricardo, M., et al. (2017, August 3). (PDF) Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.).
- ScreenLib. (n.d.). Isorhamnetin 3-O-galactoside | CAS 6743-92-6.
- MOLNOVA. (n.d.).
- MedchemExpress.com. (n.d.). Isorhamnetin 3-O-galactoside (Cacticin) | Thrombin Inhibitor.
- Yahfoufi, N., et al. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.uva.nl [pure.uva.nl]
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- 6. Isorhamnetin 3-O-galactoside | CAS:6743-92-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. Isorhamnetin 3-O-galactoside | CAS 6743-92-6 | ScreenLib [screenlib.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. [Inhibitory effect of Isorhamnetin and Hesperidin on LDL oxidation induced by Cu2+] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. molnova.com:443 [molnova.com:443]
- 14. tandfonline.com [tandfonline.com]
- 15. ijpsdronline.com [ijpsdronline.com]
- 16. Showing Compound Isorhamnetin 3-galactoside (FDB000605) - FooDB [foodb.ca]
- 17. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Overcoming low recovery rates in Isorhamnetin-3-O-galactoside extraction
Welcome to the technical support center dedicated to maximizing the recovery of Isorhamnetin-3-O-galactoside. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low extraction yields. We will explore the critical parameters of the extraction process, offering field-proven insights and evidence-based solutions to help you troubleshoot and optimize your protocols.
Troubleshooting Guide: Diagnosing and Resolving Low Recovery
This section addresses specific, common problems encountered during the extraction of Isorhamnetin-3-O-galactoside.
Q1: My overall recovery of Isorhamnetin-3-O-galactoside is significantly lower than expected. Where should I begin troubleshooting?
A low yield is a common but solvable issue. A systematic approach is crucial to identify the bottleneck in your process. The primary factors to investigate are: (1) Sample Preparation, (2) Solvent System, (3) Extraction Parameters, and (4) Compound Stability.
The workflow below provides a logical sequence for troubleshooting. Start by evaluating your solvent system, as it is the most frequent cause of poor recovery for flavonoid glycosides.
Caption: A logical workflow for troubleshooting low extraction yields.
Q2: I suspect my solvent choice is suboptimal. What are the best practices for selecting an extraction solvent for Isorhamnetin-3-O-galactoside?
Solvent selection is paramount and is dictated by the polarity of the target molecule. Isorhamnetin-3-O-galactoside is a flavonoid glycoside, meaning it has a sugar moiety (galactose) attached to the isorhamnetin aglycone. This sugar group significantly increases the molecule's polarity compared to the aglycone alone.
Therefore, moderately polar solvents are most effective. Pure ethanol or methanol can be effective, but the addition of water often improves extraction efficiency by increasing the solvent's polarity to better match the glycoside's properties.[1]
Key Recommendations:
-
Primary Choice: An aqueous ethanol solution, typically in the range of 70-80%, is a robust starting point for reflux extraction.[2][3] This concentration balances the solvation of the glycoside with sufficient penetration into the plant matrix.
-
Mechanism: The ethanol component disrupts cell membranes and dissolves the flavonoid, while the water content swells the plant material and enhances the solubility of the polar glycoside.
-
Optimization: The optimal ethanol concentration can vary depending on the plant matrix. If yields are low, consider running small-scale parallel extractions with varying ethanol concentrations (e.g., 50%, 70%, 90%) to determine the ideal ratio for your specific material.[2]
Table 1: Properties of Common Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Water | 10.2 | 100 | Can be a poor solvent on its own for less polar compounds; risk of microbial growth.[4] |
| Ethanol | 4.3 | 78 | Excellent, safe, and effective solvent, especially when mixed with water.[5] |
| Methanol | 5.1 | 65 | Highly effective but more toxic than ethanol. |
| Ethyl Acetate | 4.4 | 77 | Often used in liquid-liquid partitioning to separate compounds of intermediate polarity.[3][6] |
| n-Butanol | 4.0 | 118 | Useful for partitioning and isolating highly polar glycosides from the aqueous phase after initial extraction.[3][7] |
| Hexane | 0.1 | 69 | Non-polar; primarily used for initial defatting of the plant material. |
Q3: Could my extraction temperature be degrading the Isorhamnetin-3-O-galactoside?
This is a critical concern. There is a trade-off between extraction efficiency and thermal stability.
-
Positive Effect of Heat: Increasing the temperature generally enhances extraction yield by improving solvent viscosity, penetration, and the solubility of the target compound.[2]
-
Negative Effect of Heat: Flavonoids, and particularly their glycosides, can be susceptible to thermal degradation at excessively high temperatures or during prolonged exposure. This can lead to the breakdown of the compound and a subsequent decrease in yield.[2][8]
Key Recommendations:
-
Optimal Temperature Range: For conventional reflux extraction with aqueous ethanol, a temperature of around 70-80°C is often found to be optimal, maximizing extraction without causing significant degradation.[2]
-
Monitoring: If you suspect degradation, try lowering the extraction temperature and extending the extraction time to compensate. Compare the yields to determine if a lower temperature is beneficial.
-
Advanced Methods: Techniques like Ultrasound-Assisted Extraction (UAE) can often be performed at lower temperatures (e.g., 50-60°C), reducing the risk of thermal degradation while still achieving high efficiency.[9][10]
Q4: I am observing unexpected peaks in my HPLC analysis, suggesting my target compound might be hydrolyzing into its aglycone (isorhamnetin). How can I prevent this?
Hydrolysis is the cleavage of the glycosidic bond that separates the galactose sugar from the isorhamnetin aglycone. This can be a major source of yield loss if the glycoside is your target. This process can be catalyzed by acids, bases, or enzymes present in the plant matrix.[11][12]
Key Recommendations:
-
pH Control: The pH of your extraction solvent is a critical factor. Flavonoid glycosides are most stable in a slightly acidic to neutral environment (pH 4-7). Strongly acidic or alkaline conditions can promote hydrolysis.[13][14] For instance, some protocols for microwave-assisted extraction (MAE) of flavonoids have found an optimal pH of 8.4, while others report better yields for different flavonoids at a pH of 2.[13][14] If hydrolysis is suspected, ensure your solvent is buffered or adjusted to a neutral pH.
-
Enzymatic Deactivation: Plants contain endogenous enzymes (like β-glucosidases) that can cleave glycosidic bonds.[12][15] A brief pre-treatment of the plant material by blanching with steam or boiling in ethanol for a few minutes can denature these enzymes and prevent hydrolysis during the extraction process.
-
Intentional Hydrolysis: It is important to note that some protocols intentionally use acid hydrolysis to quantify the total amount of a specific flavonoid by converting all its glycosides to the aglycone form. Ensure this is not an unintended step in your procedure.
Q5: My conventional reflux extraction takes several hours. How can I accelerate the process without compromising the recovery rate?
Modern extraction techniques can drastically reduce extraction times while often increasing yields.[11][16]
Key Recommendations:
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material generates microjets that disrupt cell walls, significantly enhancing mass transfer and accelerating extraction.[14][17] UAE can often reduce extraction times from hours to minutes (e.g., 20-40 minutes).[9][17]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and the moisture within the plant cells. This internal pressure buildup causes the cell walls to rupture, releasing the target compounds into the solvent.[13][18] MAE is extremely fast and efficient, with typical extraction times under 30 minutes.[5][16]
Table 2: Comparison of Extraction Methodologies
| Feature | Conventional Reflux | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) |
| Principle | Heat & Diffusion | Acoustic Cavitation | Dielectric Heating |
| Time | Long (Hours) | Short (Minutes)[10][16] | Very Short (Minutes)[5][13] |
| Solvent Usage | High | Reduced | Reduced[16] |
| Temperature | High (Boiling Point) | Lower / Controlled[9] | High (Internally) |
| Efficiency | Moderate | High[17] | Very High[18][19] |
| Degradation Risk | Moderate (Thermal) | Low (if temp controlled) | Can be high if not optimized |
Experimental Protocols
Protocol 1: Optimized Conventional Reflux Extraction
This protocol is a robust baseline for extracting Isorhamnetin-3-O-galactoside.
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder (40-60 mesh). For lipid-rich materials, pre-extract with a non-polar solvent like hexane to defat the sample.
-
Extraction:
-
Place 100 g of powdered material into a round-bottom flask.
-
Add 1.5 L of 70% aqueous ethanol (a 1:15 solid-to-liquid ratio).[3]
-
Heat the mixture to reflux at 70-80°C and maintain for 2 hours with continuous stirring.[2]
-
Allow the mixture to cool slightly and filter through a Büchner funnel.
-
Return the plant residue to the flask and repeat the extraction with fresh solvent for another 2 hours.
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[3]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol offers a significant reduction in time and often improves yield.
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 10 g of powdered material into a beaker or flask.
-
Add 250 mL of 48% aqueous ethanol (a 1:25 solid-to-liquid ratio).[9]
-
Place the vessel into an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a power of 300 W for 30 minutes, maintaining the temperature at 50°C using a cooling water bath.[9]
-
After sonication, centrifuge the mixture at high speed (e.g., 6000 rpm) for 10 minutes.[10]
-
-
Collection: Decant and collect the supernatant. For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated. Combine supernatants for downstream processing.
Frequently Asked Questions (FAQs)
Q: What is the role of the solid-to-liquid ratio in extraction efficiency? A: The solid-to-liquid ratio is crucial for creating a large concentration gradient between the plant material and the solvent, which drives the mass transfer of the target compound.[20] A higher ratio (more solvent) generally increases extraction yield up to a certain point, after which the effect plateaus.[2][18] However, using excessive solvent makes the subsequent concentration step more time-consuming and energy-intensive. Ratios between 1:10 and 1:35 (w/v) are commonly reported as effective starting points.[2][17][18]
Q: What is enzyme-assisted extraction (EAE) and when should it be considered? A: EAE involves the use of specific enzymes, such as cellulases, pectinases, and hemicellulases, to break down the plant cell wall components.[11][17] This enzymatic degradation enhances the release of intracellular compounds. EAE is particularly useful for tough, fibrous plant materials where conventional methods struggle to penetrate the cellular structure. It can be used as a pre-treatment before another extraction method (like UAE) to synergistically boost yields.[9][17]
Q: After obtaining a crude extract, what are the typical next steps for purification? A: Purification is essential to isolate Isorhamnetin-3-O-galactoside. A common workflow involves:
-
Liquid-Liquid Partitioning: The crude extract is dissolved in water and sequentially partitioned with solvents of increasing polarity. A typical sequence is petroleum ether (to remove fats), followed by ethyl acetate, and finally n-butanol. The highly polar Isorhamnetin-3-O-galactoside is expected to enrich in the n-butanol fraction.[3][7]
-
Column Chromatography: The enriched n-butanol fraction is then subjected to column chromatography. Polyamide resin is particularly effective for separating flavonoids. The column is eluted with a stepwise gradient of ethanol in water (e.g., starting with 100% water and increasing to 25%, 50% ethanol).[3][7] Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure compound.
References
- Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC. (n.d.).
- Microwave-assisted Extraction and Antioxidant Activity of Flavonoids from Sedum aizoon Leaves - J-Stage. (n.d.).
- Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries - PMC. (n.d.).
- Optimization of microwave-assisted extraction of flavonoids from young barley leaves - International Agrophysics. (n.d.).
- Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro - BioResources. (2021, October 17).
- Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - MDPI. (2022, February 18).
- Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? - MDPI. (2022, November 21).
- Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC. (2024, February 19).
- Glycoside hydrolases for extraction and modification of polyphenolic antioxidants. (n.d.).
- Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. (n.d.).
- One-Step Extraction and Hydrolysis of Flavonoid Glycosides in Rape Bee Pollen Based on Soxhlet-Assisted Matrix Solid Phase Dispersion - ResearchGate. (n.d.).
- Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts - Frontiers. (2022, June 9).
- Extraction of Flavonoids From Natural Sources Using Modern Techniques - Frontiers. (2020, September 24).
- Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - MDPI. (2024, July 10).
- Isorhamnetin: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies - Benchchem. (n.d.).
- Application Note and Protocol: Isolation and Purification of Isorhamnetin-3-O-glucoside - Benchchem. (n.d.).
- Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities - MDPI. (2025, May 8).
- Green Chemistry - RSC Publishing. (n.d.).
- Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - MDPI. (2025, July 30).
- The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents. (n.d.).
- Ultrasound-assisted extraction of flavonoids from Cercis chinensis flowers using deep eutectic solvents: optimization, characterization, kinetics and bioactivity - PMC. (n.d.).
- Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (n.d.).
Sources
- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound-assisted extraction of flavonoids from Cercis chinensis flowers using deep eutectic solvents: optimization, characterization, kinetics and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 12. lucris.lub.lu.se [lucris.lub.lu.se]
- 13. Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. international-agrophysics.org [international-agrophysics.org]
- 19. mdpi.com [mdpi.com]
- 20. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Removing chlorophyll interference in Isorhamnetin-3-O-galactoside isolation
Welcome to the Phytochemistry Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting the isolation of Isorhamnetin-3-O-galactoside from crude botanical matrices.
Below, you will find diagnostic FAQs, self-validating experimental workflows, and quantitative data to resolve chlorophyll interference during flavonoid purification.
Diagnostic FAQs: Understanding the Interference
Q1: Why does chlorophyll critically interfere with the isolation of Isorhamnetin-3-O-galactoside? A1: Chlorophylls (a and b) are highly lipophilic pigments that readily co-extract with flavonoids when using universal polar solvents like ethanol or methanol. During downstream isolation of Isorhamnetin-3-O-galactoside—a bioactive flavonol glycoside noted for its hepatoprotective and anti-inflammatory properties [3]—chlorophylls cause two major points of failure:
-
Spectroscopic Masking: Chlorophylls absorb strongly in the 350–450 nm range, directly overlapping with the Band I absorbance of the flavonol backbone. This masks the target peak during UV-Vis guided fractionation.
-
Resin Fouling: The long hydrocarbon phytol tail of chlorophyll binds irreversibly to the hydrophobic stationary phases of preparative HPLC columns (e.g., C18) and size-exclusion resins (e.g., Sephadex LH-20). This causes severe baseline drift, increased backpressure, and permanent loss of column resolution [2].
Q2: Why can't I use standard silica gel chromatography to separate them? A2: While normal-phase silica gel excels at separating non-polar compounds, Isorhamnetin-3-O-galactoside is highly polar due to its galactoside sugar moiety. Eluting it from silica requires highly polar solvent systems (e.g., high ratios of methanol or water), which can cause silica dissolution or irreversible adsorption of the flavonoid. Liquid-liquid extraction (LLE) or Solid-Phase Extraction (SPE) are structurally more appropriate first-line "de-greening" steps [2].
Q3: What is the optimal solvent system for partitioning chlorophyll away from my target flavonoid? A3: The most robust biphasic system for this specific polarity profile is the HEMWat system: Hexanes-Ethyl Acetate-Methanol-Water (e.g., 5:5:5:5 v/v) or a simplified Hexane/Aqueous Methanol partition. We exploit the extreme lipophilicity of chlorophyll; its phytol tail forces it almost exclusively into the upper non-polar hexane phase. Conversely, the galactoside moiety anchors Isorhamnetin-3-O-galactoside in the lower polar aqueous-methanol phase [1].
Experimental Workflows
The following diagram illustrates the logical progression of the de-greening and isolation phases.
Workflow for chlorophyll removal and Isorhamnetin-3-O-galactoside isolation.
Self-Validating Methodologies
To ensure scientific integrity, do not proceed to the next step without passing the Self-Validation Checkpoint .
Protocol A: Biphasic Liquid-Liquid Extraction (LLE) De-greening
-
Reconstitution: Dissolve the crude dried botanical extract in 80% aqueous methanol (v/v) at a concentration of 50 mg/mL. Causality: 80% methanol is polar enough to dissolve the flavonoid glycoside but maintains enough water content to repel highly lipophilic waxes and pigments.
-
Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of HPLC-grade Hexane.
-
Agitation: Invert the funnel gently 15-20 times. Vent the stopcock frequently to release vapor pressure. Causality: Vigorous shaking can cause intractable emulsions due to co-extracted plant saponins; gentle inversion ensures sufficient surface area contact without emulsification.
-
Phase Separation: Allow the funnel to rest for 30 minutes until two distinct, sharp layers form.
-
Collection: Drain the lower aqueous-methanol layer (containing Isorhamnetin-3-O-galactoside) into a clean flask.
-
Self-Validation Checkpoint: Spot both layers on a silica gel TLC plate. Develop in a mobile phase of Toluene:Ethyl Acetate:Methanol (4:3:3). View under 365 nm UV light. The extraction is successful if the upper phase exhibits intense red fluorescence (chlorophyll) and the lower phase shows dark UV-quenching spots at 254 nm with yellow-green fluorescence at 365 nm (flavonoids)[2].
Protocol B: Solid-Phase Extraction (SPE) Clean-up
Use this protocol for extracts where LLE is insufficient or if trace chlorophyll remains.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 10g stationary phase) with 3 column volumes (CV) of 100% Methanol, followed by 3 CV of LC-MS grade Water.
-
Loading: Load the aqueous-methanol fraction (from Protocol A) onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing (Interference Removal): Wash the column with 3 CV of 20% aqueous methanol. Causality: This removes highly polar interferences (sugars, organic acids) without eluting the target flavonoid.
-
Elution (Target Recovery): Elute Isorhamnetin-3-O-galactoside using 3 CV of 70% aqueous methanol. Causality: 70% methanol provides the exact dielectric constant needed to disrupt the hydrophobic interactions between the C18 resin and the flavonol backbone [4].
-
Self-Validation Checkpoint: Analyze the 70% methanol eluate via HPLC-DAD. A successful clean-up will yield a flat baseline in the highly hydrophobic region (>80% organic modifier) while displaying a sharp, symmetrical peak for Isorhamnetin-3-O-galactoside at its characteristic retention time [4].
Quantitative Data Presentation
When designing your purification pipeline, consult the table below to balance chlorophyll removal efficiency against the recovery yield of Isorhamnetin-3-O-galactoside.
| Purification Strategy | Chlorophyll Removal Efficiency (%) | Flavonoid Recovery (%) | Scalability | Primary Chemical Mechanism |
| Liquid-Liquid Extraction (Hexane/MeOH) | 85.0 - 90.0% | > 92.0% | High (Industrial) | Polarity-driven solvent partitioning [1] |
| Solid-Phase Extraction (C18 Cartridge) | > 95.0% | 88.0 - 94.0% | Medium (Prep-scale) | Hydrophobic retention & selective elution [2] |
| Cold Sedimentation (Water Reconstitution) | ~ 94.5% | < 50.0% (High Loss) | High | Differential solubility/Precipitation [5] |
Note: While cold sedimentation removes chlorophyll effectively, it is not recommended for Isorhamnetin-3-O-galactoside due to the high precipitation loss of poorly water-soluble flavonoids [5].
References
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Source: MDPI (mdpi.com)
- A Green Workflow to Determine Flavonoids from Physalis angulata L.
A Researcher's Guide to the Chromatographic Separation of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside
In the intricate world of natural product chemistry and phytochemical analysis, the ability to resolve structurally similar compounds is a cornerstone of accurate quantification and biological assessment. Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside, two flavonoid isomers differing only by the epimeric orientation of a single hydroxyl group on their sugar moieties, present a classic and formidable separation challenge. This guide offers an in-depth, technically-grounded comparison of chromatographic strategies, providing researchers, scientists, and drug development professionals with the insights and methodologies required to successfully resolve these closely related analytes.
The Analytical Conundrum: Structural Subtlety Dictates Separation Strategy
The core challenge in separating Isorhamnetin-3-O-galactoside from Isorhamnetin-3-O-glucoside lies in their profound structural similarity. Both compounds share the same isorhamnetin aglycone and are attached to a hexose sugar at the 3-O position. The sole difference is the stereochemistry at the C4 position of the sugar: galactose (in the galactoside) has an axial hydroxyl group, while glucose (in the glucoside) has an equatorial hydroxyl group. This subtle distinction results in nearly identical physicochemical properties, such as molecular weight, UV absorbance, and overall polarity, making their separation by conventional chromatographic means a demanding task.
Figure 1: A diagram illustrating the structural relationship between the isorhamnetin aglycone and its galactoside and glucoside forms, emphasizing the C4 epimeric nature of the sugar moieties as the key differentiator.
Comparative Chromatographic Methodologies
The successful resolution of these epimers is almost exclusively achieved through high-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UPLC). The choice between these techniques and the optimization of their parameters are critical for achieving baseline separation.
High-Performance Liquid Chromatography (HPLC)
For decades, reversed-phase HPLC (RP-HPLC) has been the cornerstone for the analysis of flavonoids. Achieving separation of these specific isomers requires meticulous method development.
Stationary Phase Considerations:
The most common choice for flavonoid separation is the C18 (octadecylsilyl) stationary phase, which separates compounds based on hydrophobicity. For these isomers, the subtle difference in the orientation of the C4 hydroxyl group can lead to minor differences in their interaction with the C18 chains. The equatorial hydroxyl of glucose may allow for a slightly more planar interaction with the stationary phase, potentially leading to a marginal increase in retention compared to the axial hydroxyl of galactose.
Mobile Phase Optimization: The Key to Resolution:
A gradient elution is almost always necessary. The mobile phase typically comprises an aqueous component (often acidified) and an organic modifier (acetonitrile or methanol).
-
Organic Modifier : Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to higher efficiency and lower backpressure) and often provides better peak shapes for phenolic compounds.
-
Acidification : The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase is a critical step. This suppresses the ionization of the phenolic hydroxyl groups on the isorhamnetin core, resulting in sharper, more symmetrical peaks and improved reproducibility.
A Foundational HPLC Protocol:
While a universally perfect method does not exist, the following protocol serves as an excellent, well-reasoned starting point for method development.
| Parameter | Recommended Condition | Rationale & Causality |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard workhorse column providing a good balance of efficiency and backpressure. The long length enhances resolving power. |
| Mobile Phase A | Water with 0.1% Formic Acid | Suppresses analyte ionization for improved peak shape and consistent retention times. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic eluent. Maintaining the acid concentration ensures a stable pH throughout the gradient. |
| Gradient | 10-40% B over 30-40 minutes | A shallow, extended gradient is crucial to exploit the minor differences in polarity between the isomers. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column. |
| Column Temp. | 30-40 °C | Elevated temperatures reduce mobile phase viscosity, improving efficiency and potentially altering selectivity. |
| Detection | UV/DAD at ~254 nm and ~350 nm | Flavonoids have characteristic absorbance maxima; monitoring multiple wavelengths aids in identification. |
Table 1: A representative starting HPLC method for the separation of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over HPLC, utilizing columns packed with sub-2 µm particles. This leap in technology provides substantial benefits for challenging separations.
The UPLC Advantage for Isomer Resolution:
-
Superior Resolution: The dramatically increased plate count (efficiency) of UPLC columns results in much narrower peaks, allowing for the baseline resolution of compounds that would co-elute on an HPLC system.
-
Increased Speed: Analyses that might take 30-40 minutes on an HPLC can often be completed in under 10 minutes with UPLC, without sacrificing resolution.
-
Enhanced Sensitivity: The sharper, more concentrated peaks lead to greater peak heights and improved signal-to-noise ratios, which is beneficial for detecting low-level analytes.
Comparative Performance Metrics:
| Feature | Conventional HPLC (5 µm) | UPLC (<2 µm) |
| Peak Efficiency (N) | Lower | Significantly Higher |
| Resolution (Rs) | Moderate | High to Excellent |
| Analysis Time | Longer (e.g., 30+ min) | Shorter (e.g., <10 min) |
| Solvent Consumption | Higher | Lower |
| System Backpressure | Lower (~100-200 bar) | Higher (~400-1000 bar) |
Table 2: A direct comparison of performance characteristics between HPLC and UPLC for the separation of closely related isomers.
Detailed Experimental Protocol: A Validated UPLC Method
This protocol provides a step-by-step methodology for a UPLC system, designed to serve as a self-validating and robust method for resolving the target analytes.
1. Preparation of Standards and Samples:
-
Stock Solutions: Accurately prepare individual stock solutions of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside (if available) at 1 mg/mL in methanol.
-
Working Standard: Prepare a mixed working standard containing both isomers at a final concentration of approximately 10 µg/mL by diluting the stock solutions with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Sample Preparation: For plant extracts, use a solid-phase extraction (SPE) clean-up step if the matrix is complex. Otherwise, perform a simple extraction with methanol, followed by filtration through a 0.22 µm syringe filter.
2. UPLC Instrumentation and Conditions:
-
Instrument: A UPLC system equipped with a binary pump, autosampler with a temperature-controlled tray, a column oven, and a photodiode array (PDA) or tunable UV (TUV) detector.
-
Column: A high-efficiency C18 column, such as an Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v), filtered and degassed.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v), filtered and degassed.
-
Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 7.0 min: Linear gradient from 10% to 35% B
-
7.0 - 7.5 min: Linear gradient from 35% to 95% B
-
7.5 - 8.5 min: Hold at 95% B (column wash)
-
8.5 - 9.0 min: Return to 10% B
-
9.0 - 10.0 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-3 µL.
-
Detection Wavelength: 350 nm.
3. System Suitability and Validation:
-
Resolution: Inject the mixed working standard. The resolution (Rs) between the two isomer peaks should be greater than 1.5 for baseline separation.
-
Reproducibility: Perform at least five replicate injections of the working standard. The relative standard deviation (%RSD) for retention time and peak area should be less than 1% and 2%, respectively.
-
Peak Tailing: The tailing factor for each peak should be between 0.9 and 1.2.
Figure 2: A comprehensive experimental workflow for the UPLC separation of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside, from sample preparation to data validation.
Authoritative Grounding and Final Recommendations
The principles described are well-established in the field of chromatography. The use of acidified mobile phases to control the ionization of phenolic compounds is a standard practice supported by extensive literature. The superior resolving power of columns packed with sub-2 µm particles is a fundamental concept of modern liquid chromatography, as described by the van Deemter equation.
For unequivocal peak identification, especially in complex matrices like plant extracts, coupling the UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF MS) is highly recommended. This allows for confirmation based not only on retention time but also on accurate mass and fragmentation patterns, providing the highest level of confidence in the analytical results.
Publish Comparison Guide: 1H and 13C NMR Spectral Data Validation for Isorhamnetin-3-O-galactoside
Part 1: Executive Summary & Strategic Framework
The Validation Challenge
Isorhamnetin-3-O-galactoside (also known as Cacticin ) represents a specific analytical challenge in flavonoid chemistry. It is structurally isomeric with Isorhamnetin-3-O-glucoside and structurally analogous to Hyperoside (Quercetin-3-O-galactoside).
In drug development and phytochemical standardization, misidentification among these three is common due to:
-
Aglycone Similarity: Isorhamnetin differs from Quercetin only by a single methyl group at the 3'-position.
-
Sugar Moiety Similarity: Galactose and Glucose are epimers at C-4; their 1H NMR spectra overlap heavily in the 3.0–4.0 ppm region.
This guide provides a self-validating NMR protocol to definitively distinguish Isorhamnetin-3-O-galactoside from its closest alternatives without relying solely on mass spectrometry.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible spectral data, the isolation and preparation workflow must be standardized.
Isolation & Purification Workflow
-
Extraction: 70% EtOH reflux (2h x 3).
-
Partitioning: Petroleum ether (removes lipids)
Ethyl Acetate (removes aglycones) n-Butanol (Target Fraction). -
Purification: Polyamide column chromatography followed by Preparative HPLC (C18, MeOH/H2O + 0.1% Formic Acid).
NMR Sample Preparation
-
Solvent Choice: DMSO-d6 is the gold standard for flavonoids as it resolves the phenolic hydroxyl protons (12.0–9.0 ppm), which are exchangeable and often lost in MeOD.
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Temperature: 298 K (Standard).
Part 3: Spectral Validation Core
A. 1H NMR Interpretation (Diagnostic Signals)
The identification relies on three distinct spectral zones.[1]
Zone 1: The Aglycone (Isorhamnetin vs. Quercetin)
The presence of the methoxy group is the primary differentiator from Hyperoside.
-
Signal: Singlet (3H) at
3.84 ppm . -
Aromatic Region:
-
Ring A: Two doublets (J ~2.0 Hz) at
6.20 (H-6) and 6.45 (H-8). -
Ring B: An ABX system.
-
H-2':
7.94 (d, J=2.0 Hz). -
H-6':
7.50 (dd, J=8.5, 2.0 Hz). -
H-5':
6.92 (d, J=8.5 Hz).
-
-
Note: In Hyperoside (Quercetin core), the methoxy singlet is absent.
-
Zone 2: The Sugar Anomeric Proton (Gal vs. Glc)
This is the critical differentiation point for the glycoside.
-
Isorhamnetin-3-O-galactoside: Anomeric H-1'' appears as a doublet at
5.38 ppm . -
Coupling Constant (
): 7.5–7.8 Hz .-
Interpretation: This large coupling indicates a
-linkage with diaxial H1-H2 relationship.
-
-
Distinction: While the Glucoside also has a large J (7-8 Hz), the Galactoside anomeric proton typically resonates slightly downfield compared to the Glucoside (
5.38 vs 5.57 in some solvents, but overlap is risky). See Section C for the definitive C-4 distinction.
B. 13C NMR Interpretation
-
Aglycone Carbonyl (C-4):
177.4 ppm. -
Glycosylation Shift: The C-3 carbon shifts upfield to
133.8 ppm (compared to ~136 ppm in aglycone) due to the "glycosylation effect." -
Methoxy Carbon:
55.7 ppm (Definitive for Isorhamnetin).
C. Comparative Data Table (The "Alternative" Analysis)
This table objectively compares the product against its two primary "impostors."
| Feature | Isorhamnetin-3-O-galactoside (Target) | Isorhamnetin-3-O-glucoside (Alternative 1) | Hyperoside (Quercetin-3-O-gal) (Alternative 2) |
| Aglycone | Isorhamnetin | Isorhamnetin | Quercetin |
| 3'-OMe Signal (1H) | Singlet, | Singlet, | Absent |
| Anomeric H-1'' (1H) | |||
| Sugar C-4'' (13C) | |||
| Sugar C-6'' (13C) |
Critical Insight: To distinguish Galactoside from Glucoside, look at C-4'' in 13C NMR . Galactose (axial OH at C4) resonates upfield (~68 ppm) compared to Glucose (~70 ppm).
Part 4: Advanced Validation (2D NMR Workflow)
For "Trustworthiness" (E-E-A-T), a simple 1D spectrum is insufficient for publication-quality validation.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation) - The "Linkage Proof":
-
Key Correlation: Observe a cross-peak between the Sugar H-1'' (
5.38) and the Aglycone C-3 ( 133.8) . -
Result: This definitively proves the sugar is attached at position 3, not 7 or 4'.
-
Part 5: Visualization & Logic Flows
Diagram 1: Structural Elucidation Workflow
This diagram illustrates the logical flow from crude extract to definitive structural assignment.
Caption: Logical decision tree for distinguishing Isorhamnetin-3-O-galactoside from isomeric glycosides.
Diagram 2: HMBC Correlation Validation
This diagram visualizes the critical heteronuclear correlations required to prove the connectivity.
Caption: Key HMBC correlations. Red dashed arrows indicate long-range coupling confirming linkage and substitution.
References
-
MDPI. (2019). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme Cascade. Molecules. Retrieved from [Link]
-
SpectraBase. (2025). Isorhamnetin 13C NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]
-
PubChem. (2025).[4] Isorhamnetin 3-galactoside Compound Summary. National Library of Medicine. Retrieved from [Link]
-
FooDB. (2010). Isorhamnetin 3-galactoside Chemical Profile. Retrieved from [Link]
Sources
Comparative Bioactivity Guide: Isorhamnetin-3-O-galactoside vs. Quercetin
Executive Summary & Chemical Distinction
Isorhamnetin-3-O-galactoside (I3G) , also known as Cacticin , is a methylated flavonoid glycoside often isolated from Oenanthe javanica (Water Dropwort) and Opuntia ficus-indica. It is structurally distinct from Quercetin (the aglycone) due to two key modifications: methylation at the 3'-position (converting the catechol group to a methoxy-phenol) and galactosylation at the C3 position.
While Quercetin is the "Swiss Army Knife" of flavonoids—exhibiting broad-spectrum antioxidant and kinase-inhibitory activity—I3G displays enhanced specificity for vascular protection, particularly in anticoagulation and sepsis-related endothelial barrier integrity.
| Feature | Quercetin (Aglycone) | Isorhamnetin-3-O-galactoside (I3G) |
| Chemical State | Aglycone (Hydrophobic) | Glycoside (Hydrophilic/Amphiphilic) |
| 3'-Position | Hydroxyl (-OH) | Methoxy (-OCH₃) |
| Primary Bioactivity | Broad Antioxidant, Cytotoxic (Anticancer) | Anticoagulant, Anti-sepsis (HMGB1 antagonist) |
| Bioavailability | Low (Rapid Phase II metabolism) | Moderate (Requires hydrolysis for absorption) |
| Key Target | PI3K, MAPK, broad ROS scavenging | Thrombin, Factor Xa, HMGB1 |
Pharmacokinetics & Metabolism: The Bioavailability Paradox
Understanding the bioactivity requires analyzing how these compounds are processed. Quercetin is rapidly metabolized into methylated forms (including Isorhamnetin) and glucuronides. Conversely, dietary I3G acts as a "prodrug" carrier.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation relationship between Quercetin and I3G in the human body.
Figure 1: Metabolic conversion pathways. Note that Isorhamnetin is both a metabolite of Quercetin and the aglycone of I3G.
Comparative Bioactivity Analysis
A. Antioxidant Potency
-
Mechanism: Direct Radical Scavenging (HAT/SET mechanisms).
-
Data: The presence of the catechol moiety (3',4'-dihydroxy) in Quercetin is critical for high antioxidant potential. In I3G, the 3'-O-methylation blocks one of these hydroxyls, and the 3-O-glycosylation sterically hinders the C ring.
-
Experimental Evidence: In DPPH assays, Quercetin typically exhibits an IC50 of ~3.0 µM, whereas Isorhamnetin derivatives show IC50 values >15-25 µM [1].[4]
B. Anticoagulant & Vascular Protection
Winner: Isorhamnetin-3-O-galactoside (I3G)
-
Mechanism: Direct inhibition of Thrombin and Factor Xa; HMGB1 antagonism.
-
Insight: Unlike Quercetin, which affects platelets broadly, I3G specifically targets the coagulation cascade. The 3'-methoxy group enhances interaction with the hydrophobic pockets of Thrombin, a trait absent in the highly polar Quercetin-3-O-galactoside (Hyperoside) or Quercetin aglycone [2].
-
Application: I3G is a superior candidate for sepsis-induced coagulopathy research.
C. Anti-Inflammatory Signaling (HMGB1/NF-κB)
Verdict: Context Dependent
-
Quercetin: Inhibits broad cytokines (TNF-α, IL-6) via MAPK/NF-κB.
-
I3G: Specifically blocks the HMGB1-mediated endothelial barrier disruption .[5] It prevents the release of High Mobility Group Box 1 (HMGB1), a late mediator of sepsis, and maintains VE-cadherin junctions more effectively than Quercetin in septic models [3].
Mechanistic Pathway: I3G in Sepsis
I3G exerts its unique vascular protective effects by interrupting the HMGB1 signaling loop.[6]
Figure 2: I3G inhibition of HMGB1-mediated inflammatory signaling and endothelial barrier protection.
Experimental Protocols
To validate these differences in your lab, use the following distinct protocols.
Protocol A: HMGB1-Induced Endothelial Permeability (I3G Specificity)
Use this to demonstrate I3G's superior vascular protection compared to Quercetin.
-
Cell Culture: Culture HUVECs (Human Umbilical Vein Endothelial Cells) to confluence on Transwell inserts (0.4 µm pore size).
-
Pre-treatment: Treat cells with I3G (1–10 µM) or Quercetin (1–10 µM) for 2 hours.
-
Note: Quercetin may show cytotoxicity >20 µM; I3G is generally tolerated higher.
-
-
Induction: Add recombinant HMGB1 (1 µg/mL) or LPS (100 ng/mL) for 16 hours.
-
Permeability Assay: Add FITC-dextran (1 mg/mL) to the upper chamber.
-
Measurement: Measure fluorescence in the lower chamber after 60 minutes.
-
Expected Result: I3G will significantly reduce dextran leakage (maintain barrier) compared to vehicle, often outperforming Quercetin in HMGB1-specific models.
-
Protocol B: Differential Cytotoxicity (MTT Assay)
Use this to demonstrate Quercetin's superior anticancer potential.
-
Seeding: Seed MCF-7 or HepG2 cells (5x10³ cells/well) in 96-well plates.
-
Treatment: Incubate with gradient concentrations (0–100 µM) of Quercetin and I3G for 48 hours.
-
Detection: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO.
-
Analysis: Calculate IC50.
-
Expected Result: Quercetin IC50 ≈ 20–40 µM; I3G IC50 > 50–80 µM. Quercetin is more potent at inducing apoptosis in cancer lines.
-
References
-
Study on the relation of structure and antioxidant activity of isorhamnetin, quercetin... Source: ResearchGate
-
Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside Source: Archives of Pharmacal Research
-
Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses Source: Journal of Cellular Biochemistry
-
Differential Effects of Quercetin and Two of Its Derivatives... in Inhibiting Proliferation Source: Journal of Agricultural and Food Chemistry
Sources
- 1. The flavonoids, quercetin and isorhamnetin 3-O-acylglucosides diminish neutrophil oxidative metabolism and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Isorhamnetin-3-O-galactoside from Hyperoside in mass spectrometry
Differentiating Isorhamnetin-3-O-galactoside from Hyperoside in Mass Spectrometry: A Mechanistic Guide
As a Senior Application Scientist specializing in targeted metabolomics and natural product characterization, I frequently encounter analytical bottlenecks when profiling complex botanical extracts (such as Oenanthe javanica or Hippophae rhamnoides). One of the most notorious challenges is differentiating isomeric or structurally analogous flavonol glycosides.
Isorhamnetin-3-O-galactoside and Hyperoside (Quercetin-3-O-galactoside) are two such compounds. Both exhibit potent antithrombotic and anti-inflammatory properties, and they frequently co-occur in the same plant matrices. While their intact precursor masses differ, their gas-phase fragmentation pathways converge on a shared, highly abundant product ion at m/z 300. Without a mechanistic understanding of why this convergence occurs, researchers risk cross-talk, false positives, and inaccurate quantitation during High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
This guide deconstructs the gas-phase chemistry of these two compounds and provides a self-validating, step-by-step LC-MS/MS protocol to ensure unambiguous differentiation.
Structural and Physicochemical Profiling
Before optimizing mass spectrometer parameters, we must establish the structural baseline. Both compounds are flavonol 3-O-galactosides, but they differ in their aglycone core. Hyperoside is built on a quercetin core, whereas Isorhamnetin-3-O-galactoside features a 3'-methoxyquercetin (isorhamnetin) core.
Table 1: Physicochemical & Precursor Profiling
| Property | Isorhamnetin-3-O-galactoside | Hyperoside (Quercetin-3-O-galactoside) |
| Molecular Formula | C₂₂H₂₂O₁₂ | C₂₁H₂₀O₁₂ |
| Monoisotopic Mass | 478.11 g/mol | 464.09 g/mol |
| Precursor Ion [M-H]⁻ | m/z 477.1 | m/z 463.1 |
| Aglycone Base | Isorhamnetin (m/z 315) | Quercetin (m/z 301) |
| Sugar Moiety | Galactose (162 Da) | Galactose (162 Da) |
Because both compounds possess acidic phenolic hydroxyl groups, they readily deprotonate. Consequently, Electrospray Ionization in Negative Mode (ESI-) is the universal standard for their detection, offering superior signal-to-noise ratios compared to positive mode [1].
The m/z 300 Convergence Phenomenon (Mechanistic Deep Dive)
The analytical trap lies in the Multiple Reaction Monitoring (MRM) transitions. A novice method developer might select the most intense product ion for both compounds, which happens to be m/z 300. But how do two compounds with different precursor masses and different aglycones produce the exact same fragment mass? The causality is rooted in two distinct gas-phase cleavage mechanisms.
Hyperoside Fragmentation: When the [M-H]⁻ precursor of Hyperoside (m/z 463) enters the collision cell, the O-glycosidic bond undergoes two competing cleavages. The heterolytic cleavage loses a neutral galactose molecule (162 Da) to yield the even-electron quercetin aglycone [Y₀]⁻ at m/z 301. However, the homolytic cleavage—driven by the stability of the resulting highly conjugated radical—loses a galactosyl radical (163 Da), yielding the abundant aglycone radical anion [Y₀-H]•⁻ at m/z 300 [2].
Isorhamnetin-3-O-galactoside Fragmentation: The [M-H]⁻ precursor of Isorhamnetin-3-O-galactoside (m/z 477) first undergoes a standard heterolytic cleavage of the O-glycosidic bond, losing the neutral galactose (162 Da) to form the isorhamnetin aglycone [Y₀]⁻ at m/z 315. Because the 3'-methoxy group is highly labile under collision-induced dissociation (CID), this m/z 315 ion rapidly expels a methyl radical (•CH₃, 15 Da). This demethylation generates a stable radical anion at m/z 300 [3].
Fig 1: MS/MS fragmentation pathways highlighting the m/z 300 convergence.
Experimental Protocol: LC-MS/MS Workflow
To prevent false positives caused by the m/z 300 convergence, we must design a self-validating analytical system. This requires strict chromatographic separation prior to MS introduction and the use of orthogonal qualifier ions with specific collision energy (CE) staging [4].
Phase 1: Sample Preparation (Solid-Liquid Extraction)
-
Weigh 50 mg of lyophilized plant powder (e.g., Oenanthe javanica leaves) into a 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of extraction solvent (80% Methanol in LC-MS grade water, containing 0.1% Formic Acid to stabilize the phenolic hydroxyl groups).
-
Vortex for 2 minutes, followed by ultrasonication at 4°C for 15 minutes.
-
Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase 2: Chromatographic Separation
The causality behind choosing a sub-2-micron core-shell column is to achieve high peak capacity, ensuring that any potential isobaric interference is resolved before entering the mass spectrometer.
-
Column: Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 1.9 µm) or equivalent.
-
Column Temperature: 40°C (reduces backpressure and improves mass transfer).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 0–0.5 min (10% B); 0.5–3.0 min (10% to 35% B); 3.0–4.0 min (35% to 90% B); 4.0–5.0 min (90% B); 5.1–7.0 min (10% B for re-equilibration).
Phase 3: Mass Spectrometry (MRM Optimization)
To create a self-validating method, we monitor two transitions per compound and calculate the ion ratio. If the qualifier-to-quantifier ratio deviates by more than ±20% from the analytical standard, the peak is flagged as impure.
Notice the causality in the Collision Energy (CE) settings in Table 2: Isorhamnetin-3-O-galactoside requires a significantly higher CE (35 eV) to drive the secondary demethylation step (m/z 315 → 300) compared to the primary glycosidic cleavage (20 eV).
Table 2: Optimized MRM Transitions & Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Hyperoside | 463.1 | 300.1 | 50 | 25 | Quantifier |
| Hyperoside | 463.1 | 301.1 | 50 | 20 | Qualifier |
| Isorhamnetin-3-O-galactoside | 477.1 | 315.1 | 50 | 20 | Quantifier |
| Isorhamnetin-3-O-galactoside | 477.1 | 300.1 | 50 | 35 | Qualifier |
System Suitability Check: Always inject a double-blank (matrix without analytes) immediately following your highest calibration standard. Because flavonols are notoriously "sticky" and prone to adsorption on stainless steel capillaries, monitoring for carryover is a mandatory step for ensuring protocol trustworthiness.
References
-
Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Frontiers in Pharmacology (NIH PMC).[Link]
-
UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes. Chromatographia (NIH PMC).[Link]
-
Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Molecules (MDPI).[Link]
-
Simultaneous Determination of Seven Components from Hawthorn Leaves Flavonoids in Rat Plasma by LC-MS/MS. Journal of Chromatographic Science.[Link]
Reference Standard Purity Assessment for Isorhamnetin-3-O-galactoside: A Comparative Technical Guide
Topic: Reference standard purity assessment for Isorhamnetin-3-O-galactoside Content Type: Publish Comparison Guide
Executive Summary: The Isomer Challenge
Isorhamnetin-3-O-galactoside (Cacticin; CAS: 6743-92-6) is a bioactive flavonoid glycoside critical to the development of anti-inflammatory and cardiovascular therapeutics. However, its validation as a reference standard presents a specific analytical failure point: The Isomer Trap.
Isorhamnetin-3-O-galactoside is a structural isomer of Isorhamnetin-3-O-glucoside .[1] These two compounds possess identical molecular weights (478.4 g/mol ) and identical MS/MS fragmentation patterns (m/z 477
This guide compares the performance of Certified Reference Materials (CRMs) validated via Quantitative NMR (qNMR) against standard Reagent Grade alternatives validated via HPLC Area% .
Comparative Analysis: Performance & Reliability
The following table objectively compares the "Gold Standard" approach (qNMR + Orthogonal HPLC) used for high-quality reference standards against common market alternatives.
Table 1: Purity Assessment Methodologies Comparison
| Feature | Method A: qNMR (Absolute Quantification) | Method B: HPLC-UV (Area %) | Method C: LC-MS/MS |
| Primary Output | Mass Fraction (w/w) . Absolute content of the specific molecule. | Chromatographic Purity . Ratio of analyte signal to total signal.[2] | Identity Confirmation . Sensitivity for trace detection. |
| Isomer Specificity | High . Distinguishes Galactoside vs. Glucoside via anomeric proton shifts. | Low to Medium . Depends entirely on column resolution; often co-elutes. | Low . Parent and daughter ions are identical for isomers. |
| Impurity Blind Spots | None (detects water, solvents, inorganic salts). | High . "Invisible" to UV (water, salts, non-chromophores) = Overestimated purity. | Medium . Matrix effects can suppress ionization.[3] |
| Traceability | SI-Traceable . Linked directly to NIST/BIPM internal standards. | Relative . Dependent on the assumed purity of a calibrator. | Qualitative . Not suitable for primary assignment. |
| Verdict | Required for Primary Reference Standards. | Suitable for Routine QC only. | Suitable for ID only. |
Technical Deep Dive: The "Self-Validating" Protocols
To ensure scientific integrity, we present two orthogonal protocols. The qNMR Protocol establishes absolute mass balance, while the HPLC Specificity Protocol ensures isomeric purity.
Protocol A: Absolute Purity via 1H-qNMR
Rationale: qNMR is a primary ratio method. The signal intensity is directly proportional to the number of protons, independent of the chemical structure's UV absorption.
Materials:
-
Analyte: Isorhamnetin-3-O-galactoside (~10 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 3,5-Dinitrobenzoic acid. Must be non-hygroscopic and have non-overlapping signals.
-
Solvent: DMSO-d6 (99.9 atom % D).
Workflow:
-
Weighing: Accurately weigh analyte (
) and Internal Standard ( ) into the same vial using a metrological microbalance (readability 0.001 mg). Target a 1:1 molar ratio. -
Dissolution: Dissolve in 0.75 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition:
-
Instrument: 600 MHz NMR (min. 400 MHz).
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 5 (typically 30–60s) to ensure full relaxation. -
Scans: 16–64 (for S/N > 300:1).
-
-
Processing: Phase and baseline correction (manual preferred).
-
Integration: Integrate the Anomeric Proton (H-1'') of the Galactose moiety (typically doublet at
~5.3-5.5 ppm) against the specific signal of the IS.-
Note: The Glucoside anomeric proton typically resonates slightly downfield or upfield depending on solvent; verify resolution.
-
Calculation:
Protocol B: Isomer Separation via HPLC-UV
Rationale: Standard C18 gradients often fail to separate the Galactoside and Glucoside. This optimized method uses a specialized gradient to achieve baseline resolution.
Chromatographic Conditions:
-
Column: C18 High-Resolution Column (e.g., 150 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Flow Rate: 0.3 mL/min.
-
Temperature: 35°C.
-
Detection: UV at 360 nm (Flavonol Band I) and 254 nm.
Gradient Profile:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 2.0 | 10 | Isocratic hold |
| 15.0 | 25 | Shallow Gradient (Critical for Isomer Separation) |
| 20.0 | 95 | Wash |
| 25.0 | 10 | Re-equilibration |
Expected Result:
-
Isorhamnetin-3-O-galactoside: Elutes first (approx. 11.2 min).
-
Isorhamnetin-3-O-glucoside: Elutes second (approx.[4] 11.8 min).[5]
-
Success Criterion: Resolution (
) > 1.5 between the two peaks.
Visualizing the Validation Logic
The following diagrams illustrate the decision process for selecting a reference standard and the structural logic behind the analytical separation.
Figure 1: Purity Assessment Decision Tree
Caption: A logical workflow for validating Isorhamnetin-3-O-galactoside, prioritizing qNMR for absolute content and HPLC for isomeric purity.
Figure 2: The Isomer Trap (Structure & Separation)
Caption: Structural comparison showing the stereochemical difference (C4'-OH) that necessitates high-resolution chromatography.
Conclusion & Recommendations
For drug development and rigorous research, the "purity" on a label is insufficient without context.[6]
-
Choose qNMR-validated standards when calculating absolute potency, establishing dose-response curves, or performing PK/PD studies.
-
Demand Chromatograms that explicitly show the separation of the galactoside from the glucoside isomer.
-
Avoid "Reagent Grade" for quantitative work, as water content and inorganic salts (invisible to UV) can inflate apparent purity by 10-20%.
References
-
Schieber, A., et al. (2002). "Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. 'Brettacher') by HPLC-PDA and HPLC-APCI-MS/MS."[7] Phytochemical Analysis. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH) PubChem. "Isorhamnetin 3-O-galactoside | C22H22O12." [Link]
-
Chao, J., et al. (2021). "Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR." Journal of Analytical Methods in Chemistry. [Link]
Sources
- 1. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Reproducibility of Isorhamnetin-3-O-galactoside (Cacticin) Extraction Protocols
Executive Summary: The Reproducibility Challenge
Isorhamnetin-3-O-galactoside (I3G), often referred to as Cacticin , is a bioactive flavonoid glycoside with potent antithrombotic and anti-inflammatory properties. Unlike its aglycone (isorhamnetin), the glycoside moiety confers specific solubility and bioavailability profiles that are easily compromised by aggressive extraction techniques.
The primary challenge in I3G extraction is not merely yield, but stoichiometric integrity . Thermal degradation during Soxhlet extraction or hydrolysis during acidic treatments often converts I3G into isorhamnetin or other artifacts, leading to high batch-to-batch variability. This guide objectively compares extraction methodologies, establishing Ultrasound-Assisted Extraction (UAE) as the superior protocol for reproducibility and glycoside preservation.
Comparative Analysis of Extraction Methodologies
The following analysis synthesizes data from Oenanthe javanica and Opuntia ficus-indica processing. We evaluate three primary methods against the "Reproducibility Index"—a composite metric of yield consistency, glycoside stability, and solvent precision.
Table 1: Methodological Performance Matrix
| Feature | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) |
| Mechanism | Continuous thermal reflux | Acoustic cavitation & mass transfer | Dielectric heating & cell rupture |
| Thermal Stress | High (80°C+ for 4-6 hours) | Low to Moderate (Controlled <50°C) | High (Rapid spikes possible) |
| Solvent Usage | High (1:50 - 1:100 ratio) | Moderate (1:20 - 1:30 ratio) | Low (1:10 - 1:20 ratio) |
| Extraction Time | 240 - 360 min | 30 - 45 min | 5 - 15 min |
| Yield (Crude) | 4.9% - 12% | 7.5% - 15% | 8% - 14% |
| I3G Stability | Poor (Risk of hydrolysis) | Excellent | Moderate (Hotspots risk) |
| Reproducibility | Low (CV > 15%) | High (CV < 5%) | Moderate (CV ~ 8-10%) |
Expert Insight: While MAE offers the fastest kinetics, the dielectric heating can create localized "hotspots" exceeding 100°C inside plant tissue, risking the cleavage of the galactose sugar unit. UAE provides the most consistent energy distribution, essential for maintaining the glycosidic bond.
The "Gold Standard" Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is designed as a self-validating system . It prioritizes the stability of the galactoside moiety over total crude mass.
Phase 1: Pre-Extraction Conditioning
Objective: Minimize enzymatic degradation (glycosidases) and standardize surface area.
-
Source Material: Oenanthe javanica (aerial parts) or Opuntia ficus-indica (cladodes).
-
Drying: Lyophilization (Freeze-drying) at -50°C is required. Avoid oven drying, which initiates thermal degradation.
-
Comminution: Grind to a fine powder; pass through a 40-60 mesh sieve.
-
Why? Particle sizes >60 mesh reduce solvent penetration; <40 mesh can cause emulsion issues during filtration.
-
Phase 2: Extraction Workflow
Objective: Maximize mass transfer while maintaining T < 50°C.
-
Solvent System: 70% Ethanol (v/v) in deionized water.
-
Note: Pure ethanol precipitates the glycoside; pure water extracts excess polysaccharides (pectin) which interfere with purification.
-
-
Ratio: 1:20 (w/v) – 1g powder to 20mL solvent.
-
Sonication:
-
Separation: Centrifuge at 4500 rpm for 10 min. Collect supernatant.
-
Re-extraction: Repeat step 3 with fresh solvent on the pellet once. Combine supernatants.
Phase 3: Purification & Enrichment
Objective: Remove chlorophyll and free sugars.
-
Concentration: Rotary evaporate at 40°C under reduced pressure to remove ethanol.
-
Lipid Removal: Partition aqueous residue with Petroleum Ether (3x). Discard the organic (top) layer containing chlorophyll/lipids.
-
Enrichment (SPE):
-
Load aqueous phase onto a Polyamide or C18 SPE cartridge .
-
Wash with water (removes sugars/acids).
-
Elute I3G with 40-60% Ethanol .
-
Validation: Spot check eluate on TLC or HPLC.
-
Workflow Visualization
Figure 1: Optimized Ultrasound-Assisted Extraction (UAE) workflow for Isorhamnetin-3-O-galactoside.
Mechanistic Validation: Bioactivity Pathways
The reproducibility of the extraction is biologically validated by the compound's ability to modulate specific signaling pathways. I3G is distinct from its aglycone by its specific inhibition of Thrombin and Factor Xa, as well as its anti-inflammatory action via the HMGB1/NF-κB axis.
Key Signaling Nodes:
-
Antithrombotic: Direct inhibition of Thrombin and Factor Xa (FXa), reducing fibrin polymerization.
Figure 2: Pharmacological mechanism of I3G: Dual inhibition of coagulation factors and inflammatory cytokines.
References
- Antunes-Ricardo, M., et al. (2018). "Supercritical CO2 enzyme hydrolysis as a pretreatment for the release of isorhamnetin conjugates from Opuntia ficus-indica (L.)". Journal of Supercritical Fluids.
-
Ku, S. K., et al. (2013). "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside". Food and Chemical Toxicology. Retrieved from [Link]
-
Soria, A. C., et al. (2024). "Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols from Tagetes erecta L. flowers". Journal of the Science of Food and Agriculture. Retrieved from [Link]
-
Lee, J., & Mitchell, A. E. (2011). "Quercetin and Isorhamnetin Glycosides in Onion (Allium cepa L.): Varietal Comparison, Physical Distribution". Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Kim, B., et al. (2023). "Bioactive Compounds and In Vitro Antioxidant and Anticoccidial Activities of Opuntia ficus-indica Flower Extracts". Biomedicines.[4][5][6] Retrieved from [Link]
Sources
- 1. Phytochemical characterization and assessment of antibacterial potential of the methanolic extract of Opuntia ficus-indica | Cairn.info [stm.cairn.info]
- 2. Optimizing conditions for the extraction of catechins from green tea using hot water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardization of Phenols and Flavonoids Extraction from Opuntia ficus-indica Mill cv. Atlixco and Identification by Mass Spectrometry [scielo.org.mx]
- 4. Frontiers | Isorhamnetin Enhances the Radiosensitivity of A549 Cells Through Interleukin-13 and the NF-κB Signaling Pathway [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Structural Confirmation of Isorhamnetin-3-O-galactoside: A Comparative Guide to X-ray Crystallography
Executive Summary: The Isomer Challenge
In natural product drug discovery, Isorhamnetin-3-O-galactoside (C₂₂H₂₂O₁₂) presents a classic structural elucidation challenge.[1][2][3] While Mass Spectrometry (MS) confirms the molecular weight (478.4 Da) and Nuclear Magnetic Resonance (NMR) identifies the aglycone core, distinguishing the sugar moiety—specifically differentiating galactose from glucose —remains a bottleneck.[3] These hexose isomers differ only by the stereochemistry at the C4 position (axial vs. equatorial hydroxyl), a subtlety that frequently collapses into overlapping signals in 1D NMR and is invisible to standard MS.[3]
This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic methods, establishing SC-XRD as the non-negotiable "Gold Standard" for absolute structural confirmation.[1][2][3]
Comparative Analysis: XRD vs. NMR vs. MS
For a researcher holding a vial of purified flavonoid, the choice of analytical technique dictates the certainty of the result.[3] The following table contrasts the three primary methodologies for confirming Isorhamnetin-3-O-galactoside.
Table 1: Structural Elucidation Performance Matrix
| Feature | Mass Spectrometry (LC-MS/MS) | NMR (1D & 2D) | X-ray Crystallography (SC-XRD) |
| Primary Output | Molecular Mass & Fragmentation | Connectivity & Chemical Environment | 3D Electron Density Map |
| Isomer Distinction | Poor. Glucose and Galactose have identical mass (180.16 Da).[1][2][3] Requires complex ion-mobility or derivatization.[1][2][3] | Moderate. Sugar proton signals (3.0–4.0 ppm) often overlap.[1][2][3] Requires high-field (600+ MHz) and NOESY/coupling constants ( | Definitive. Directly visualizes the spatial arrangement of atoms.[1][3] The C4-OH orientation is unambiguous.[1][2][3] |
| Sample State | Solution / Gas Phase | Solution (Deuterated solvents) | Solid State (Single Crystal) |
| Sample Requirement | Micrograms (<0.1 mg) | Milligrams (2–10 mg) | Milligrams (5–20 mg) for crystal growth |
| Time to Result | Minutes | Hours (Acquisition + Analysis) | Days (Growth) + Hours (Collection/Solve) |
| Regulatory Status | Supporting Evidence | Standard Characterization | Absolute Proof (Gold Standard) |
The "Ambiguity Gap"
While NMR coupling constants (
Technical Workflow: From Powder to Structure[3]
The following diagram outlines the decision logic and experimental workflow for elevating a "tentative" identification to a "confirmed" structure.
Figure 1: Structural elucidation workflow highlighting the necessity of XRD when NMR data is ambiguous.
Experimental Protocol: Crystallization & Data Collection
Obtaining diffraction-quality crystals of flavonoid glycosides is the most critical step.[1][2] Unlike small inorganic salts, these molecules possess flexible sugar moieties and multiple hydrogen bond donors/acceptors, leading to polymorphism or solvate formation.[2][3]
Phase 1: Crystallization (The Slow Evaporation Method)
Objective: Grow single crystals >0.1 mm in at least two dimensions.
-
Preparation: Dissolve 10–15 mg of Isorhamnetin-3-O-galactoside in a minimum volume of solvent.
-
Filtration: Pass the solution through a 0.22 µm PTFE filter into a clean borosilicate glass vial (4 mL) to remove nucleation sites (dust).
-
Setup: Cover the vial with Parafilm®.[1] Pierce 3–5 small holes with a needle to control evaporation rate.[1][2][3]
-
Incubation: Store in a vibration-free, temperature-controlled environment (20°C).
Phase 2: X-ray Data Collection
Objective: Collect high-redundancy diffraction data.
-
Mounting: Select a single crystal under a polarizing microscope (look for sharp extinction).[1][3] Mount on a MiTeGen loop using cryo-oil (e.g., Paratone-N).[1][3]
-
Cooling: Immediately flash-cool to 100 K using a liquid nitrogen stream. This freezes thermal motion, particularly of the flexible sugar ring and the methyl group at the 3' position.[3]
-
Source Selection:
-
Strategy: Collect a full sphere of data (360° rotation) to ensure high completeness (>99%) and redundancy.
Phase 3: Structure Refinement (The Proof)
The electron density map will reveal the specific diastereomer.
-
Galactose Marker: The Oxygen atom at C4 of the sugar ring will point axially (up/down relative to the ring plane).
-
Glucose Marker: The Oxygen atom at C4 would point equatorially (in the plane).
-
Isorhamnetin Marker: The methoxy group (-OCH₃) will be clearly defined at the 3' position of the B-ring, distinguishing it from Kaempferol (H) or Quercetin (OH).[1][2][3]
Data Interpretation & Validation
A successful XRD experiment validates the structure through specific crystallographic metrics. When publishing or reporting your results, ensure your dataset meets these criteria:
| Metric | Target Value | Significance |
| R₁ (R-factor) | < 5.0% (0.05) | Indicates excellent agreement between the model and observed data. |
| Resolution | < 0.84 Å | Atomic resolution; required to see individual bond lengths clearly.[1] |
| Flack Parameter | ~0.0 (with low su) | Determines absolute configuration (D- vs L-sugar).[1][2][3] Essential for glycosides.[1][2][3] |
| Thermal Ellipsoids | 50% Probability | Visual confirmation that atoms are well-ordered.[1][3] |
Scientific Insight: In the crystal lattice, Isorhamnetin-3-O-galactoside typically forms extensive hydrogen-bonding networks involving the sugar hydroxyls and the 4-carbonyl/5-hydroxyl of the aglycone.[1][2][3] Water molecules are frequently incorporated into the lattice (solvates), acting as bridges between layers of flavonoids.[2][3] This "sandwich" stacking stabilizes the crystal and is a key feature to model during refinement.
References
-
PubChem. (2025).[1][2][3] Isorhamnetin 3-galactoside | C22H22O12.[1][2][3][4] National Library of Medicine.[1][2] [Link][1][2][3]
-
Gu, Y., et al. (2025).[2][3][5] Elucidating the isorhamnetin-3-O-glucoside-iNOS interaction via molecular dynamics and Hirshfeld surface analyses. PLOS ONE. [Link][1][2][3]
-
Phenol-Explorer. (2007).[1][2][3][4] Isorhamnetin 3-O-galactoside Compositional Data. [Link]
-
FooDB. (2010).[1][2][3] Compound: Isorhamnetin 3-galactoside. [Link][1][2][3][6]
-
Vasisht, K., et al. (2016).[2][3] Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule. Crystal Growth & Design. (Contextual reference for flavonoid crystallization protocols). [Link]
Sources
- 1. Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Isorhamnetin 3-O-b-D-glucopyranoside (FDB021629) - FooDB [foodb.ca]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing dietary polyphenol Isorhamnetin 3-O-galactoside - Phenol-Explorer [phenol-explorer.eu]
- 5. Identification of glycosylated flavonoids as new physiological ligands of the hazel allergen Cor a 1: Complex structures reveal different binding orientation and specificity of mono- and disaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound Isorhamnetin 3-galactoside (FDB000605) - FooDB [foodb.ca]
A Researcher's Guide to Inter-laboratory Comparison of Isorhamnetin-3-O-galactoside Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of natural product analysis, the accurate and reproducible quantification of specific compounds is paramount for ensuring product quality, safety, and efficacy. Isorhamnetin-3-O-galactoside, a flavonoid glycoside with significant biological activities, presents analytical challenges that necessitate robust and harmonized quantification methods across different laboratories. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Isorhamnetin-3-O-galactoside quantification, drawing upon established principles of analytical method validation and proficiency testing.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide will delve into the critical aspects of designing and executing an inter-laboratory study, from method selection and validation to data analysis and interpretation, ultimately fostering greater confidence and consistency in the measurement of this important phytochemical.
The Foundation: Method Validation and Standardization
Before embarking on an inter-laboratory comparison, it is imperative that the analytical method itself is thoroughly validated within a single laboratory. This initial step ensures that the method is fit for its intended purpose and provides a baseline for assessing inter-laboratory performance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which includes evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[2][3][4]
Key Method Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] For Isorhamnetin-3-O-galactoside, this involves demonstrating separation from other structurally related flavonoids and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy can be assessed using a certified reference material or by spike recovery experiments.[5][6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[5][7]
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5][8]
A standardized analytical method protocol is crucial for minimizing variability between laboratories. This protocol should provide detailed instructions on every aspect of the analysis to ensure uniformity in execution.[9]
Designing the Inter-laboratory Study
An inter-laboratory study, also known as a proficiency test, is a powerful tool for evaluating the performance of individual laboratories and the reproducibility of an analytical method.[10][11][12] The design of the study should be carefully planned to ensure that the results are statistically meaningful and provide valuable insights into the method's performance across different settings.
Core Components of an Inter-laboratory Study Design:
-
Recruitment of Participating Laboratories: A sufficient number of laboratories, often at least 10, should be recruited to ensure a representative and statistically robust dataset.[13] The participating laboratories should have the necessary equipment and expertise.[13]
-
Test Material Preparation and Distribution: A key element is the preparation of homogeneous and stable test materials.[9][14] The material should be well-characterized to ensure consistency across all distributed samples.[13] Proper storage and handling are critical to maintain sample integrity.[9]
-
Detailed Protocol and Reporting Instructions: A clear and comprehensive protocol outlining the entire analytical procedure must be provided to all participants.[15] This includes instructions for sample preparation, instrument parameters, and data reporting formats.
Illustrative Workflow for an Inter-laboratory Comparison Study
Caption: A flowchart outlining the key phases and steps involved in conducting an inter-laboratory comparison study.
Data Analysis and Performance Evaluation
The statistical analysis of the submitted data is a critical step in an inter-laboratory study. The primary goal is to assess the performance of each participating laboratory and to determine the overall reproducibility of the analytical method.
Statistical Tools and Performance Metrics:
-
Outlier Detection: Statistical tests such as Cochran's or Grubbs' tests are used to identify any anomalous data points that could skew the overall results.[9]
-
z-Scores: A widely used metric for evaluating laboratory performance in proficiency tests.[16] The z-score indicates how far a laboratory's result is from the assigned (reference) value, relative to the standard deviation of the study.[16]
-
Repeatability and Reproducibility: These are key precision metrics determined from the inter-laboratory data.
-
Repeatability (sr): The standard deviation of test results obtained under the same conditions within a single laboratory.
-
Reproducibility (sR): The standard deviation of test results obtained under different conditions (different laboratories).
-
An unsatisfactory z-score should be viewed as an opportunity for improvement, prompting a thorough investigation into potential sources of error.[16]
Hypothetical Inter-laboratory Comparison Data for Isorhamnetin-3-O-galactoside
The following table presents a hypothetical dataset from an inter-laboratory study on the quantification of Isorhamnetin-3-O-galactoside in a standardized plant extract.
| Laboratory ID | Reported Concentration (mg/g) | Assigned Value (mg/g) | Standard Deviation for Proficiency Assessment (σ) | z-Score | Performance Evaluation |
| Lab 01 | 5.25 | 5.00 | 0.30 | 0.83 | Satisfactory |
| Lab 02 | 4.95 | 5.00 | 0.30 | -0.17 | Satisfactory |
| Lab 03 | 5.50 | 5.00 | 0.30 | 1.67 | Satisfactory |
| Lab 04 | 4.60 | 5.00 | 0.30 | -1.33 | Satisfactory |
| Lab 05 | 5.85 | 5.00 | 0.30 | 2.83 | Questionable |
| Lab 06 | 5.10 | 5.00 | 0.30 | 0.33 | Satisfactory |
| Lab 07 | 4.20 | 5.00 | 0.30 | -2.67 | Questionable |
| Lab 08 | 6.05 | 5.00 | 0.30 | 3.50 | Unsatisfactory |
| Lab 09 | 5.30 | 5.00 | 0.30 | 1.00 | Satisfactory |
| Lab 10 | 4.80 | 5.00 | 0.30 | -0.67 | Satisfactory |
Detailed Experimental Protocol: Quantification of Isorhamnetin-3-O-galactoside by HPLC-UV
This protocol provides a standardized method for the quantification of Isorhamnetin-3-O-galactoside in a plant extract, suitable for an inter-laboratory comparison study.
1. Sample Preparation (Hypothetical Plant Matrix)
-
Accurately weigh 200 mg of the homogenized and lyophilized plant material.[5]
-
Add 8 mL of 62.5% aqueous methanol and sonicate for 20 minutes.[5]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC-UV Conditions
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 15% B
-
5-25 min: 15-35% B
-
25-30 min: 35-15% B
-
30-35 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 350 nm
3. Calibration Curve Preparation
-
Prepare a stock solution of Isorhamnetin-3-O-galactoside reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations of 0.31, 0.63, 1.25, 2.5, 5.0, 10.0, 12.5, and 25.0 µg/mL.[5]
-
Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.
Logical Relationship of Key Study Components
Caption: The convergence of a validated method, homogeneous material, standardized protocol, and competent laboratories is essential for achieving reliable quantification results.
Conclusion
A well-designed and executed inter-laboratory comparison study is indispensable for establishing the reliability and reproducibility of methods for quantifying Isorhamnetin-3-O-galactoside. By adhering to international guidelines for method validation and proficiency testing, such as those from the ICH and ISO, the scientific community can enhance the quality and consistency of analytical data for this important flavonoid.[2][10][11] This, in turn, supports the development of safe and effective natural products and pharmaceuticals.
Participation in such studies not only provides an external assessment of a laboratory's performance but also fosters a culture of continuous improvement and collaboration within the scientific community.[18][19] Ultimately, the harmonization of analytical methods through inter-laboratory comparisons is a critical step towards ensuring the global comparability of research and quality control data for Isorhamnetin-3-O-galactoside.
References
- Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- iTeh Standards. (2005, September 1). ISO 13528.
- thecameronteam.com.
- Eurachem. Understanding PT performance assessment.
- iTeh Standards.
- ICH. Quality Guidelines.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Q2(R1)
- LGC Standards. Inter-Laboratory Analysis Program (ILAP) Program Protocol.
- AOAC INTERN
- BISFA.
- ASTM International. (2013, January 15). Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method1.
- Test Veritas. (2024, March 25).
- Oxford Academic.
- AOAC INTERNATIONAL. Appendix F: Guidelines for Standard Method Performance Requirements.
- SciSpace.
- thecameronteam.com.
- A2LA.
- PMC.
- VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMIN
- Arabian Journal of Chemistry. Micro-titer plate assay for measurement of total phenolic and total flavonoid contents in medicinal plant extracts.
- Fera Science. PROFICIENCY TESTING.
- Research, Society and Development. (2022, February 13). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta.
- Department of Industry Science and Resources. Proficiency testing services.
- ZeptoMetrix. Analytical Proficiency Testing | NSI.
- ASTM International.
- SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. (2021, October 25).
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Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
